Silane, trichloro(2-methylphenyl)-
Descripción
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Propiedades
Número CAS |
13835-81-9 |
|---|---|
Fórmula molecular |
C7H7Cl3Si |
Peso molecular |
225.6 g/mol |
Nombre IUPAC |
trichloro-(2-methylphenyl)silane |
InChI |
InChI=1S/C7H7Cl3Si/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3 |
Clave InChI |
QAIIYJIIIQZBHN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1[Si](Cl)(Cl)Cl |
Origen del producto |
United States |
Mechanism of Hydrolysis for Trichloro(2-methylphenyl)silane in Aqueous Media: Kinetics, Pathways, and Structural Implications
Executive Summary
The hydrolysis of organotrichlorosilanes is a foundational reaction in the synthesis of silsesquioxanes, hydrophobic coatings, and advanced hybrid materials. Within this class, trichloro(2-methylphenyl)silane (also known as o-tolyltrichlorosilane) presents a unique mechanistic profile. Due to the extreme steric hindrance imposed by the ortho-methyl group on the phenyl ring, its hydrolysis and subsequent polycondensation pathways deviate significantly from smaller alkyl or unsubstituted aryl silanes. This technical guide provides an in-depth analysis of the reaction kinetics, the self-catalytic role of hydrochloric acid (HCl), and a self-validating experimental protocol for isolating specific cyclic oligomers.
Mechanistic Principles of Hydrolysis
The conversion of trichloro(2-methylphenyl)silane to its corresponding siloxane networks occurs via a rapid, stepwise bimolecular nucleophilic substitution (S_N2-Si)[1].
-
Nucleophilic Attack: In an aqueous-organic medium, water molecules attack the highly electrophilic silicon center. This reaction proceeds through penta- or hexavalent transition states, facilitated by the leaving group ability of the chloride ions[1].
-
Stepwise Dechlorination: The three Si–Cl bonds are hydrolyzed sequentially, releasing three equivalents of HCl and yielding the highly reactive intermediate, 2-methylphenylsilanetriol[2].
-
Bimolecular Condensation: The resulting silanetriols undergo rapid condensation, eliminating water to form stable siloxane (Si–O–Si) linkages[3].
Fig 1: Stepwise hydrolysis and condensation pathway of trichloro(2-methylphenyl)silane.
Steric Modulation: The ortho-Methyl Effect
In organosilane chemistry, the organic substituent dictates the ultimate structural fate of the siloxane network. While small aliphatic silanes rapidly polymerize into intractable, highly cross-linked gels, bulky aryl groups sterically hinder bimolecular condensation[2].
The ortho-methyl group in trichloro(2-methylphenyl)silane provides severe steric shielding to the silicon atom. Compared to phenyltrichlorosilane or meta-tolyltrichlorosilane, this shielding significantly increases the activation energy required for intermolecular Si–O–Si bond formation[4][5]. Consequently, the reaction is kinetically trapped, favoring the formation of discrete, low-molecular-weight cyclic oligomers—most notably the all-cis-(tetrahydroxy)(tetra-o-tolyl)cyclotetrasiloxane isomer—rather than random polymeric networks[5][6].
Kinetic Drivers and the Catalytic Role of HCl
The hydrolysis of Si–Cl bonds generates HCl in situ, which acts as a specific acid catalyst for both the ongoing hydrolysis and the subsequent silanol condensation[4][7]. The reaction rate, product yield, and specific isomeric distribution are highly sensitive to the concentration of HCl ( CHCl ) in the aqueous-acetone medium[4].
Table 1: Influence of HCl Concentration on Aryltrichlorosilane Hydrolysis
| HCl Concentration (M) | Reaction Kinetics | Dominant Product Profile | Gelation Risk |
|---|---|---|---|
| < 0.05 | Slow | Monomeric silanetriols & linear dimers | Low |
| 0.05 - 0.15 | Moderate | Cyclic tetramers (e.g., all-cis T4) | Low |
| 0.15 - 0.26 | Fast | Cage-like polycyclics (T8, T10) | Moderate |
| > 0.30 | Very Fast | High-molecular-weight silsesquioxane resins | High |
(Data extrapolated from analogous aryltrichlorosilane hydrolysis studies[4][5])
Experimental Workflow: Self-Validating Protocol for Controlled Hydrolysis
To successfully isolate the cyclic tetramer intermediates without triggering runaway gelation, the reaction environment must be strictly controlled. The following methodology utilizes a water-acetone system to manage phase homogeneity and reaction kinetics[4][5].
Step-by-Step Methodology
-
Solvent Preparation: Prepare a 1:1 (v/v) mixture of deionized water and dry acetone. Chill the mixture to 2–4 °C.
-
Monomer Addition: Dissolve trichloro(2-methylphenyl)silane in an equal volume of dry acetone. Inject this solution dropwise into the chilled aqueous phase under vigorous mechanical stirring.
-
Causality: Dropwise addition prevents localized concentration spikes of HCl and mitigates the highly exothermic nature of Si–Cl cleavage.
-
-
Catalytic Control: Monitor the pH and adjust the aqueous phase to maintain an HCl concentration strictly between 0.05 and 0.15 M.
-
Causality: This specific acidic window selectively drives the formation and precipitation of the all-cis cyclotetrasiloxane isomer[4].
-
-
Precipitation & Isolation: Incubate the reaction mixture statically at 4 °C for 24–48 hours. The cyclic oligomers will precipitate as a white crystalline solid. Filter under vacuum and wash thoroughly with cold deionized water until the filtrate is neutral to remove residual catalytic HCl.
-
Analytical Validation: Dry the precipitate under a vacuum and subject it to spectroscopic validation to confirm structural integrity.
Fig 2: Self-validating experimental workflow for the controlled hydrolysis of o-tolyltrichlorosilane.
Analytical Validation Data
A robust experimental protocol requires self-validation. The isolated products must be characterized to ensure the steric trapping successfully yielded the desired cyclic tetramers rather than amorphous polymers.
Table 2: Diagnostic Analytical Markers for Hydrolysis Products
| Analytical Technique | Target Species | Expected Signal / Marker |
|---|---|---|
| ²⁹Si NMR (Acetone-d6) | Cyclic Tetramer (T4) | Sharp singlet at approx. -69.0 to -71.0 ppm[4][8] |
| APCI-MS | Cyclic Tetramer (T4) | Prominent [M + H₂O]⁺ ion peak corresponding to the T4 mass[8] |
| FT-IR | Siloxane Bond (Si–O–Si) | Strong, broad absorption band at 1050–1100 cm⁻¹[3] |
| FT-IR | Silanol Group (Si–OH) | Broad absorption band at 3200–3400 cm⁻¹[3] |
Conclusion
The hydrolysis of trichloro(2-methylphenyl)silane in aqueous media is a masterclass in sterically controlled polymer chemistry. By leveraging the bulky ortho-methyl group and strictly controlling the in situ HCl concentration within a low-temperature water-acetone matrix, researchers can bypass chaotic gelation. This controlled pathway allows for the high-yield isolation of functionalized cyclotetrasiloxanes, which serve as critical precursors for advanced hybrid materials, targeted drug-delivery frameworks, and high-performance hydrophobic coatings.
References
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The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane... MDPI - Molecules. 4
-
A Study of the Influence of the HCl Concentration on the Composition and Structure of (Hydroxy)Arylsiloxanes from the Hydrolysis–Condensation Reaction of Aryltrichlorosilanes. Semantic Scholar. 5
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC - NIH. 1
-
Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc.2
-
Hydrolysis and condensation mechanism of organofunctional silanes and... ResearchGate. 3
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PI-ESI mass spectra of compound 1... ResearchGate. 8
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PI APCI mass spectrum of the products obtained after heating of a... ResearchGate. 6
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HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. UNM. 7
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Solubility and Handling of Trichloro(2-methylphenyl)silane in Anhydrous Organic Solvents: A Comprehensive Technical Guide
Introduction & Core Causality
Trichloro(2-methylphenyl)silane (CAS: 13835-81-9), commonly referred to as o-tolyltrichlorosilane, is a highly reactive organosilicon reagent utilized extensively in advanced organic synthesis, surface functionalization, and the development of active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I frequently audit laboratory workflows that fail due to a fundamental misunderstanding of chlorosilane solvation dynamics.
The successful utilization of this reagent hinges entirely on the strict maintenance of an anhydrous environment. The causality of its reactivity lies in its molecular architecture: the central silicon atom is highly electrophilic due to the electron-withdrawing nature of its three chlorine substituents. This renders the silicon center exceptionally susceptible to nucleophilic attack. When exposed to protic species—such as water, alcohols, or amines—the compound does not merely solvate; it undergoes a rapid, irreversible solvolysis or hydrolysis reaction, generating polymeric siloxanes and corrosive hydrogen chloride (HCl) gas[1]. Therefore, true solvation can only be achieved in rigorously dried, non-nucleophilic organic solvents.
Physicochemical Properties & Solubility Profile
To engineer a robust experimental protocol, one must first understand the baseline physical properties of the reagent.
Table 1: Physicochemical Properties of Trichloro(2-methylphenyl)silane
| Property | Value | Reference / Note |
| Chemical Formula | C7H7Cl3Si | Standard structural formula |
| CAS Registry Number | 13835-81-9 | Unique numerical identifier |
| Molecular Weight | 225.57 g/mol | Calculated |
| Boiling Point | ~226.7 °C | High boiling point liquid[2] |
| Appearance | Clear, colorless liquid | Fumes in moist air[3] |
| Reactivity Profile | Moisture-sensitive | Reacts violently with H₂O[1] |
The solubility of trichloro(2-methylphenyl)silane is dictated by its non-polar o-tolyl moiety. It exhibits excellent miscibility with non-polar and polar aprotic solvents, provided they are completely devoid of moisture.
Table 2: Solubility Profile in Common Organic Solvents
| Solvent | Classification | Solubility | Causality & Application Notes |
| Toluene | Non-polar aromatic | Excellent | Ideal thermodynamic match for the o-tolyl moiety; lacks any nucleophilic character. |
| Hexane / Heptane | Non-polar aliphatic | Excellent | Highly recommended for precipitating polar byproducts during downstream purification. |
| Dichloromethane (DCM) | Polar aprotic | Excellent | High solvating power; excellent for subsequent electrophilic substitution reactions. |
| Tetrahydrofuran (THF) | Polar aprotic | Good | Must be rigorously dried (e.g., Na/benzophenone). Ethereal oxygen can weakly coordinate to Si. |
| Methanol / Ethanol | Polar protic | Incompatible | Triggers rapid solvolysis, forming alkoxysilanes and liberating HCl gas[4]. |
| Water | Aqueous | Incompatible | Violent hydrolysis forming cross-linked siloxanes and toxic HCl gas[1]. |
Mechanistic Insights: Solvation vs. Degradation
To visualize the critical divergence between stable solvation and chemical degradation, the following diagram maps the fate of trichloro(2-methylphenyl)silane based on the chosen solvent environment.
Pathway of trichloro(2-methylphenyl)silane in anhydrous vs. protic environments.
Experimental Protocol: Self-Validating Preparation of Anhydrous Solutions
In drug development and materials science, reproducibility is paramount. The following protocol is designed as a self-validating system : each step contains an internal analytical or visual check to prevent the propagation of errors (such as moisture contamination).
Methodology: Preparation of a 0.5 M Solution in Toluene
Step 1: Solvent Rigorous Drying and Validation
-
Action: Purify HPLC-grade toluene using a solvent purification system (activated alumina columns) or distill over sodium/benzophenone under an inert atmosphere. Store over activated 3Å molecular sieves.
-
Validation: Perform a Karl Fischer (KF) titration on a 1 mL aliquot. The water content must be strictly < 10 ppm. Do not proceed if KF > 10 ppm.
Step 2: Apparatus Preparation
-
Action: Flame-dry all glassware (Schlenk flasks, gas-tight syringes, stainless-steel needles) under a high vacuum (< 0.1 Torr) for 10 minutes. Backfill with high-purity Argon (99.998%). Repeat this vacuum/argon cycle three times.
-
Validation: A stable vacuum reading upon sealing the flask indicates a leak-free system.
Step 3: Reagent Transfer
-
Action: Using a positive pressure of Argon, transfer the required volume of anhydrous toluene into the reaction flask.
-
Action: Using a purged gas-tight syringe, carefully transfer the trichloro(2-methylphenyl)silane into the toluene under vigorous magnetic stirring.
-
Validation: The resulting solution must remain perfectly clear and colorless. The appearance of a white precipitate (silica/siloxanes) or the evolution of white fumes (HCl reacting with ambient moisture) immediately invalidates the procedure, indicating moisture ingress[3].
Step-by-step workflow for the anhydrous preparation of chlorosilane solutions.
Authoritative Grounding & Safety Considerations
Handling chlorosilanes requires stringent safety measures due to their hazardous degradation products. According to NOAA's CAMEO Chemicals database, chlorosilanes react vigorously with both organic and inorganic acids, bases, and water to generate toxic and flammable gases[1]. At low concentrations, chlorosilane vapors and their HCl byproducts severely affect nasal and pulmonary membranes[4].
Mandatory Engineering Controls:
-
All manipulations must be performed inside a properly functioning fume hood or an inert-atmosphere glovebox.
-
Residual vapors in empty containers remain flammable and highly hazardous; containers must be purged with inert gas before disposal[3].
-
Personal protective equipment (PPE) must include acid-resistant gloves (e.g., heavy-duty neoprene), a chemical face shield, and a NIOSH-certified combination organic vapor/acid gas respirator if ventilation is compromised[3].
References
-
Gelest, Inc. "Precautions for Safe Handling of Chlorosilanes." Gelest.com. URL: [Link]
-
U.S. Environmental Protection Agency. "Final Report (November 2011) - Estimation Programs Interface Suite." Regulations.gov. URL: [Link]
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Application Note & Protocol: Surface Functionalization with Trichloro(2-methylphenyl)silane for the Creation of Robust, Hydrophobic Self-Assembled Monolayers
Authored by: Gemini, Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practice of surface functionalization using Trichloro(2-methylphenyl)silane. The protocol herein is designed to generate reproducible, high-quality self-assembled monolayers (SAMs) on hydroxyl-terminated substrates such as silicon wafers, glass, and quartz.
Foundational Principles: The Chemistry of Trichlorosilyl-Mediated Surface Modification
Surface functionalization is a cornerstone of modern materials science, enabling the precise tuning of surface properties for applications ranging from biosensors and microarrays to advanced coatings. Organosilanes, particularly trichlorosilanes, are premier reagents for this purpose, capable of forming robust, covalently bound self-assembled monolayers (SAMs).
Trichloro(2-methylphenyl)silane is a reactive organosilane that introduces a 2-methylphenyl (o-tolyl) group onto a surface. This functionalization imparts significant hydrophobicity and steric bulk, which can be leveraged to control surface energy, prevent non-specific protein adsorption, or serve as a defined chemical handle for further modification.
The modification process is a sophisticated interplay of hydrolysis and condensation reactions, which, when controlled, results in a highly organized monolayer.[1][2]
The Core Mechanism:
The covalent attachment of Trichloro(2-methylphenyl)silane to a hydroxylated surface proceeds via a two-stage mechanism:
-
Hydrolysis: The highly reactive silicon-chloride (Si-Cl) bonds of the silane react with a thin, ambient layer of water molecules adsorbed on the substrate surface.[3][4] This reaction forms intermediate silanol (Si-OH) groups and releases hydrogen chloride (HCl) as a byproduct.[3][5] The use of anhydrous solvents is critical to ensure this reaction occurs preferentially at the substrate interface rather than prematurely in the bulk solution, which would lead to uncontrolled polymerization.[1][6]
-
Condensation: The newly formed, reactive silanol groups condense with the hydroxyl groups (-OH) present on the substrate (e.g., Si-OH on a silicon wafer or glass slide), forming stable, covalent silicon-oxygen-silicon (Si-O-Si) bonds.[1] Concurrently, lateral condensation between adjacent silanol molecules creates a cross-linked, polymeric network, lending robustness and stability to the monolayer.[4]
Detailed Experimental Protocol
This protocol describes a solution-phase deposition method, which is widely applicable and provides excellent monolayer quality. Extreme caution is required throughout this procedure.
Essential Materials & Equipment
| Reagents & Chemicals | Equipment |
| Trichloro(2-methylphenyl)silane (≥97%) | Fume Hood (mandatory) |
| Anhydrous Toluene (or other anhydrous nonpolar solvent) | Sonicator |
| Acetone (ACS grade) | Laboratory Oven (explosion-proof recommended) |
| Ethanol (ACS grade) | Vacuum Desiccator |
| Sulfuric Acid (H₂SO₄, concentrated) | Nitrogen or Argon gas source |
| Hydrogen Peroxide (H₂O₂, 30%) | Glass staining jars or beakers |
| Deionized (DI) water (18.2 MΩ·cm) | Coplin jars for silanization |
| Substrates | Personal Protective Equipment (PPE) |
| Silicon wafers, glass slides, or quartz coverslips | Safety goggles, Lab coat, Acid-resistant gloves |
Workflow Overview
Step-by-Step Methodology
Step 1: Rigorous Substrate Cleaning and Hydroxylation
Causality: The success of silanization is critically dependent on the cleanliness and hydroxyl density of the substrate surface.[1][6][7] This multi-step cleaning process removes organic contaminants and generates a high density of reactive Si-OH groups.
-
Place substrates in a glass staining jar. Sonicate in acetone for 15 minutes to degrease.[1]
-
Rinse thoroughly with DI water.
-
Sonicate in ethanol for 15 minutes.[1]
-
Rinse thoroughly with DI water.
-
Piranha Etch (Perform with extreme caution in a fume hood):
-
Prepare Piranha solution by slowly and carefully adding 3 parts of concentrated H₂SO₄ to 1 part of 30% H₂O₂. Warning: Piranha solution is extremely corrosive, reactive, and exothermic. It reacts violently with organic solvents.[1][8]
-
Immerse the substrates in the still-warm Piranha solution for 30-45 minutes.[1][9]
-
-
Carefully remove the substrates and rinse them extensively with DI water.
Step 2: Substrate Drying
Causality: The substrate must be completely dry to ensure that the only water present for the hydrolysis reaction is the thin adsorbed layer on the surface, allowing for controlled monolayer formation.
-
Dry the cleaned substrates with a gentle stream of nitrogen or argon gas.
-
Place the substrates in an oven at 110-120°C for at least 1 hour.[1][10]
-
Transfer the hot, dry substrates to a vacuum desiccator and allow them to cool to room temperature under vacuum. Do not proceed until substrates are at room temperature.
Step 3: Silanization Reaction
Causality: This step must be performed in an anhydrous environment to prevent the premature polymerization of the silane in solution.[9] The reaction time allows for the hydrolysis and condensation process to occur at the surface.
-
Work in a fume hood. Prepare a 1-2% (v/v) solution of Trichloro(2-methylphenyl)silane in anhydrous toluene in a Coplin jar.[1][7]
-
Quickly transfer the cooled, dried substrates from the desiccator into the silane solution. Minimize exposure to ambient air.
-
Seal the Coplin jar (e.g., with Parafilm) and allow the reaction to proceed for 2 hours at room temperature.[1] Longer incubation times (up to 12-24 hours) can also be used.[10]
Step 4: Post-Reaction Rinsing
Causality: Rinsing with anhydrous solvent is crucial to remove any excess, physisorbed (non-covalently bonded) silane molecules, ensuring that only the chemisorbed monolayer remains.[1][11]
-
Remove the substrates from the silanization solution.
-
Rinse them thoroughly by dipping in fresh anhydrous toluene. Repeat this rinse with a second bath of fresh anhydrous toluene.
Step 5: Curing
Causality: A final baking step drives the condensation reaction to completion, promoting the formation of stable, cross-linked Si-O-Si bonds within the monolayer and strengthening its attachment to the substrate.[1][7][10]
-
After rinsing, dry the substrates with a stream of nitrogen gas.
-
Place the functionalized substrates in an oven at 110-120°C for 1 hour to cure the silane layer.[1]
Step 6: Storage
-
Allow the substrates to cool to room temperature.
-
Store the modified substrates in a clean, dry, and inert environment, such as a desiccator, until use.[1]
| Table 1: Key Experimental Parameters Summary | |
| Parameter | Recommended Value/Condition |
| Substrate Cleaning | Piranha Etch (3:1 H₂SO₄:H₂O₂) |
| Pre-reaction Drying | 110-120°C for ≥ 1 hour |
| Silane Concentration | 1-2% (v/v) in anhydrous toluene |
| Reaction Time | 2-24 hours |
| Reaction Environment | Anhydrous (Fume hood) |
| Post-reaction Curing | 110-120°C for 1 hour |
Verification and Characterization
The success of the surface modification should be validated. The following techniques are standard for characterizing silane monolayers.
-
Water Contact Angle (WCA) Measurement: This is the simplest and most direct method to confirm a change in surface chemistry. A clean, hydrophilic glass or silicon surface will have a very low contact angle (<10°). After successful functionalization with the hydrophobic methylphenyl group, the contact angle should increase significantly (typically >70°).[1][12]
-
X-Ray Photoelectron Spectroscopy (XPS): XPS provides the elemental composition of the top few nanometers of the surface. A successful coating will show characteristic peaks for Carbon (C 1s) and Silicon (Si 2p) corresponding to the silane, in addition to the substrate elements.[11]
-
Atomic Force Microscopy (AFM): AFM can be used to analyze the surface topography and roughness. A well-formed monolayer should result in a smooth, uniform surface. Aggregates or patches may indicate issues with cleaning or premature polymerization.[12]
-
Ellipsometry: This optical technique is highly sensitive to the thickness of thin films and can be used to confirm the formation of a layer consistent with a monolayer (typically 1-2 nm).[2][12]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Water Contact Angle / Incomplete Silanization | 1. Inadequate surface cleaning; residual organic contamination. 2. Insufficient surface hydroxylation. 3. Degraded/inactive silane reagent due to moisture exposure. | 1. Ensure rigorous adherence to the cleaning protocol (Piranha etch is highly effective).[7] 2. Use a fresh bottle of Trichloro(2-methylphenyl)silane stored under an inert atmosphere.[7] |
| Non-Uniform Coating (Patches, Streaks) | 1. Uneven cleaning or drying of the substrate. 2. Premature polymerization of silane in solution due to moisture contamination. 3. Insufficient rinsing, leaving physisorbed silane aggregates. | 1. Ensure the entire substrate is fully immersed and agitated during all cleaning and rinsing steps.[7] 2. Use high-purity anhydrous solvents and minimize exposure to ambient air during solution preparation and reaction. 3. Be thorough with the post-reaction rinsing steps using fresh anhydrous solvent. |
| Hazy or Cloudy Appearance | Bulk polymerization of the silane on the surface due to excessive water. | Ensure the substrate is completely dry before immersion in the silane solution. If using a glove box, ensure the atmosphere is dry. |
Critical Safety Precautions
-
Reactivity: Trichloro(2-methylphenyl)silane is a corrosive substance that reacts vigorously and exothermically with water, moisture, and protic solvents to release toxic and corrosive hydrogen chloride (HCl) gas.[5][13][14][15]
-
Handling: All handling of the silane and its solutions must be conducted in a well-ventilated chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and acid-resistant gloves (e.g., nitrile or neoprene).[1][16][17]
-
Piranha Solution: Piranha solution is a powerful oxidizer and is extremely dangerous. It must be handled with extreme care, never stored in a sealed container, and disposed of according to institutional safety guidelines.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Chlorinated solvents and silane waste should be collected in designated, labeled containers.
References
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- Oligo(ethylene glycol)
- APPLYING A SILANE COUPLING AGENT. Gelest.
- Ultra-Structural Surface Characteristics of Dental Silane Monolayers. MDPI.
- Study of self-assembled triethoxysilane thin films made by casting neat reagents in ambient
- Basic principles of silanization with 3-Mercaptopropyltriethoxysilane. Benchchem.
- An In-depth Technical Guide to the Hydrolysis and Condensation Reactions of Dodecylsilane Precursors. Benchchem.
- Trialkylsilane Monolayers Covalently Attached to Silicon Surfaces: Wettability Studies Indicating that Molecular Topography Contributes to Contact Angle Hysteresis.
- A Simple and Optimized Method of Producing Silanized Surfaces for FISH and Replication Mapping on Combed DNA Fibers. Taylor & Francis.
- Silanes Surfaces Protocols. ProChimia Surfaces.
- Trichloro(methyl)
- Process for the hydrolysis and condensation of alkyl/aryl-trichlorosilanes.
- SAFETY D
- SAFETY DATA SHEET Trichloro(hexadecyl)silane. TCI Chemicals.
- Hydrolysis and condensation of silanes in aqueous solutions.
- Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. BioForce Nanosciences.
- Comparison of chemical cleaning methods of glass in preparation for silanization.
- A Quick and Reproducible Silanization Method by Using Plasma Activation for Hydrophobicity‐Based Kinesin Single Molecule Fluorescence–Microscopy Assays. PMC.
- A General Aqueous Silanization Protocol to Introduce Vinyl, Mercapto or Azido Functionalities onto Cellulose Fibers and Nanocelluloses. PMC.
- Troubleshooting incomplete silaniz
- Surface and gas phase reactions induced in a trichlorosilane–SiHx system for silicon film deposition.
- Adsorption Behaviors of Chlorosilanes, HCl, and H2 on the Si(100) Surface: A First-Principles Study. PMC.
- Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems.
- Original Basic Activation for Enhancing Silica Particle Reactivity: Characterization by Liquid Phase Silanization and Silica-Rubber Nanocomposite Properties. PMC.
- Chemical surface modification of lithium disilicate needles of a silica-based ceramic after HF-etching and ultrasonic b
- What is the most effective cleaning/activation method of the glass slide for silanization.
- The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)
- Trichloro(dichlorophenyl)silane: A Technical Guide to its Chemical Properties and Structure. Benchchem.
- Trichlorosilane. AIHA.
- Surface Functionalization of Silicon Nanoparticles Produced by Laser-Driven Pyrolysis of Silane followed by HFrHNO3 Etching. University of Minnesota.
- Trichloromethylsilane SDS, 75-79-6 Safety D
- Modification of Silicon Nitride Tips with Trichlorosilane Self-Assembled Monolayers (SAMs) for Chemical Force Microscopy.
- SAFETY D
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Vapor phase deposition techniques for Silane, trichloro(2-methylphenyl)-
Comprehensive Application Note: Vapor Phase Deposition Protocols for Trichloro(2-methylphenyl)silane
Introduction & Chemical Rationale
In drug development and analytical biochemistry, precise control over the solid-liquid interface is paramount. Trichloro(2-methylphenyl)silane (CAS 13835-81-9)[1], commonly referred to as o-tolyltrichlorosilane, is a highly specialized organosilane precursor utilized to engineer surface properties. By forming a self-assembled monolayer (SAM), this molecule imparts unique hydrophobic and π -electron-rich characteristics to silicon, glass, and metal oxide substrates. This surface modification is critical for passivating microfluidic biosensors to prevent non-specific protein adsorption[2], and for tuning the hydrophobicity of stationary phases in advanced analytical chromatography.
Mechanistic Causality: Why Vapor Phase Deposition?
Organosilane SAMs form by reacting with trace amounts of surface-bound water to form intermediate silanol groups, which subsequently react with the substrate's free hydroxyl groups to covalently immobilize the organosilane[2]. While liquid-phase deposition is common, trichlorosilanes are notoriously sensitive to moisture. In a liquid solvent, trace water often triggers rapid, uncontrolled bulk polymerization, resulting in thick, uneven multilayers rather than a true monolayer.
Vapor phase deposition (VPD) restricts the molecular flux and strictly limits ambient moisture. This ensures that the precursor molecules primarily react with the substrate rather than each other, yielding highly ordered, superior quality films with a significantly reduced likelihood of forming unwanted multilayers[2]. Furthermore, the steric bulk of the 2-methylphenyl (o-tolyl) headgroup requires precise kinetic control during assembly—a level of control that is easily achieved in a low-pressure vapor environment but difficult to manage in solution[3].
Mechanistic pathway of trichlorosilane attachment and cross-linking on a hydroxylated surface.
Self-Validating Experimental Protocol
The following protocol outlines a low-pressure chemical vapor deposition (LPCVD) approach for trichloro(2-methylphenyl)silane. Every phase is designed as a self-validating system to ensure reproducibility and scientific integrity.
Phase 1: Substrate Preparation and Activation
Causality: For successful organosilane monolayer formation, substrates must be exceptionally clean and present a high density of surface hydroxyl groups[2].
-
Piranha Cleaning: Submerge the silicon/glass substrate in a 3:1 mixture of H₂SO₄ and H₂O₂ for 15 minutes to remove organic contaminants. (Caution: Highly reactive).
-
Deionized Water Rinse: Rinse extensively with ultrapure deionized water (18.2 MΩ·cm) to ensure the surface is fully hydroxylated[2].
-
Oxygen Plasma Treatment: Expose the dried substrate to O₂ plasma (50 W, 2 minutes) to maximize the density of reactive -OH sites and repair any plasma-induced surface depletion[4].
-
Validation Checkpoint: Perform a water drop test on a dummy substrate. The water contact angle (WCA) must be < 5° (complete wetting). If the droplet beads up, the surface is not fully hydroxylated; repeat the plasma treatment.
Phase 2: Vapor Phase Deposition
Causality: Trichloro(2-methylphenyl)silane has a relatively low vapor pressure at room temperature due to its bulky aromatic ring. Gentle heating of the precursor ampoule is required to achieve sufficient molecular flux without causing thermal degradation.
-
Chamber Loading: Place the activated substrates into the vacuum chamber immediately after plasma treatment to prevent airborne hydrocarbon contamination.
-
Evacuation: Pump down the chamber to a base pressure of < 10⁻³ Torr.
-
Precursor Vaporization: Heat the trichloro(2-methylphenyl)silane ampoule to 60 °C.
-
Deposition: Open the precursor valve to introduce the vapor into the chamber. Maintain a deposition pressure of ~500 mTorr for 30 minutes.
-
Validation Checkpoint: Monitor the chamber pressure gauge. A sharp spike to ~500 mTorr followed by stabilization confirms precursor delivery. If the pressure remains at base vacuum, the ampoule is clogged or insufficiently heated.
Phase 3: Post-Deposition Annealing
Causality: Initial adsorption leaves many unreacted silanol groups. Adequate post-deposition treatment is crucial to drive the condensation reaction (release of H₂O) to completion, forming a perfect, covalently bound molecular SAM[3].
-
Purge: Evacuate the chamber back to base pressure to remove unreacted precursor and the HCl byproduct.
-
Anneal: Transfer the substrates to a hotplate or oven and bake at 120 °C for 30 minutes in an ambient or N₂ environment.
-
Final Rinse: Sonicate the substrates in anhydrous toluene for 2 minutes, followed by isopropanol, to remove any physisorbed, unreacted silane molecules.
-
Validation Checkpoint: Post-rinse visual inspection under bright light should reveal a pristine, haze-free surface. Visible haze indicates bulk polymerization, meaning the chamber had excess moisture during deposition.
Workflow for the vapor phase deposition of organosilane monolayers.
Quantitative Data & Quality Control
To verify the structural integrity and chemical composition of the trichloro(2-methylphenyl)silane SAM, synthesize the following quantitative metrics. Comparing experimental results against these benchmarks ensures the deposition process was successful and free of multilayer artifacts.
| Characterization Technique | Expected Value / Observation | Mechanistic Significance |
| Water Contact Angle (WCA) | 75° - 85° | Indicates successful transition from a hydrophilic (-OH) to a hydrophobic (aromatic/methyl) surface. |
| Ellipsometry (Thickness) | 0.7 - 0.9 nm | Confirms true monolayer formation. Values > 1.5 nm strongly indicate unwanted multilayer polymerization. |
| X-Ray Photoelectron Spectroscopy | Si 2p, C 1s, O 1s present; Cl 2p absent | Proves complete hydrolysis of the trichlorosilane headgroup; all chlorine is successfully removed as HCl gas. |
| Atomic Force Microscopy (AFM) | RMS Roughness < 0.5 nm | Verifies a smooth, uniform SAM without bulk polymeric aggregates or particulate contamination. |
Conclusion
By utilizing vapor phase deposition, researchers can bypass the moisture-sensitivity pitfalls of liquid-phase silanization. The resulting trichloro(2-methylphenyl)silane monolayers provide highly stable, reproducible surface modifications essential for the rigorous demands of microfluidic bioassays, molecular sensors, and advanced drug development platforms[5].
References
-
[2] Organosilane deposition for microfluidic applications, NIH PMC. 2
-
[3] Vapor-Phase Deposition and Electronic Characterization of 3-Aminopropyltriethoxysilane Self-Assembled Monolayers on Silicon Dioxide, ACS Langmuir. 3
-
[4] Comparison of Self-Assembled Monolayers Using 3-Aminopropyltrimethoxysilane and Decyltrimethoxysilane in Vapor Phase for Porous SiOCH Dielectrics, MDPI. 4
-
[5] Molecular Vapor Deposition and Patterning of Organosilane Self-Assembled Monolayers for Directed Growth of Neuron Cells, Stanford Nanofabrication Facility. 5
-
[1] Cas 57479-09-1,Quinoline, 3-(2-methylphenyl)- (Reference to 13835-81-9 trichloro(2-methylphenyl)silane), Lookchem. 1
Sources
- 1. Cas 57479-09-1,Quinoline, 3-(2-methylphenyl)- | lookchem [lookchem.com]
- 2. Organosilane deposition for microfluidic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of Self-Assembled Monolayers Using 3-Aminopropyltrimethoxysilane and Decyltrimethoxysilane in Vapor Phase for Porous SiOCH Dielectrics [mdpi.com]
- 5. Molecular Vapor Deposition and Patterning of Organosilane Self-Assembled Monolayers for Directed Growth of Neuron Cells | Stanford Nanofabrication Facility [snfguide.stanford.edu]
Application Note: Preparation of Self-Assembled Monolayers (SAMs) with Trichloro(2-methylphenyl)silane
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Compound: Trichloro(2-methylphenyl)silane (CAS: 13835-81-9) Applications: Organic Thin-Film Transistors (OTFTs), Biosensor Interfaces, Work Function Tuning, and Surface Passivation.
Introduction and Mechanistic Insights
Self-assembled monolayers (SAMs) are highly ordered, two-dimensional molecular assemblies that form spontaneously on surfaces, providing a robust method for tailoring interfacial properties[1]. Among organosilanes, trichloro(2-methylphenyl)silane (also known as o-tolyltrichlorosilane) is uniquely suited for applications requiring rigid, sterically hindered, and hydrophobic aromatic interfaces.
Causality in Molecular Design
The choice of trichloro(2-methylphenyl)silane over standard aliphatic silanes (e.g., octadecyltrichlorosilane, OTS) or unsubstituted phenyltrichlorosilane (PTCS) is driven by its specific molecular architecture:
-
The Trichlorosilane Headgroup: Provides high reactivity. Upon exposure to the thin hydration layer on a hydrophilic substrate, the Si-Cl bonds hydrolyze to form silanetriols, which subsequently condense with surface hydroxyl (-OH) groups to form a permanent, cross-linked siloxane (Si-O-Si and Si-O-Metal) network[1].
-
The 2-Methylphenyl (o-Tolyl) Tail: The presence of the ortho-methyl group introduces steric bulk. Unsubstituted phenyltrichlorosilanes are prone to forming inhomogeneous multilayers due to rapid, uncontrolled π−π stacking during deposition[2]. The steric hindrance of the ortho-methyl group disrupts this tight stacking, limiting polymerization to a self-limiting monolayer while maintaining a rigid, π -conjugated surface ideal for charge carrier delocalization in organic electronics[2].
Figure 1: Mechanism of trichloro(2-methylphenyl)silane SAM formation on hydroxylated surfaces.
Materials and Reagents
A clean environment and anhydrous reagents are critical. Even trace amounts of bulk water will cause trichlorosilanes to polymerize in solution, forming particulate agglomerates rather than a uniform monolayer[1].
| Reagent / Material | Specifications & Purpose |
| Trichloro(2-methylphenyl)silane | Precursor molecule (CAS: 13835-81-9). Store under inert gas[3]. |
| Anhydrous Toluene | Solvent ( ≤ 0.002% water). Prevents bulk polymerization[4]. |
| Substrates | Silicon wafers (native oxide), fused silica, or metal oxides (e.g., Ta2O5 )[5][6]. |
| Piranha Solution | 70:30 H2SO4 : H2O2 (30%). Generates dense surface hydroxyl groups[7]. |
| Nitrogen Gas ( N2 ) | High-purity, dry. Used for drying and environmental purging. |
Safety Warning: Piranha solution is a highly reactive oxidant. It reacts violently with organic matter. Handle exclusively in a fume hood with appropriate PPE[7].
Experimental Protocols: Step-by-Step Methodology
The following protocol utilizes liquid-phase deposition, which is highly reproducible for aromatic trichlorosilanes[4][6].
Phase 1: Substrate Preparation and Hydroxyl Activation
Causality: A high density of surface hydroxyl groups is required to anchor the trichlorosilane headgroups. Insufficient hydroxylation leads to disordered, sub-monolayer coverage[1].
-
Ultrasonication: Sonicate the substrates sequentially in deionized water, acetone, and isopropyl alcohol for 10 minutes each to remove gross organic contaminants. Dry with a stream of N2 [7].
-
Piranha Cleaning: Immerse the substrates in freshly prepared Piranha solution (70% H2SO4 / 30% H2O2 ) at 65 °C for 30 minutes[7].
-
Rinsing: Rinse thoroughly with copious amounts of ultrapure water (18.2 M Ω⋅ cm).
-
Dehydration: Bake the substrates at 100 °C for 10 minutes to remove bulk water, leaving only the chemisorbed hydration layer necessary for silane hydrolysis[7].
Phase 2: Silanization (Liquid-Phase Deposition)
Causality: Conducting the reaction in an anhydrous solvent under an inert atmosphere ensures that hydrolysis only occurs at the substrate interface, preventing the formation of polysiloxane nanoparticles[4].
-
Solution Preparation: In a nitrogen-purged glovebox or using Schlenk line techniques, prepare a 1 to 5 mM solution of trichloro(2-methylphenyl)silane in anhydrous toluene[4][6].
-
Immersion: Immerse the activated substrates into the silane solution.
-
Incubation: Seal the container and allow the assembly to proceed for 1 to 2 hours at room temperature. For aromatic silanes, extended incubation (up to 12 hours) can sometimes improve packing density, though the steric bulk of the ortho-methyl group makes the reaction largely self-limiting[2][7].
Phase 3: Post-Deposition Curing and Cleaning
Causality: Thermal curing drives the condensation reaction to completion, converting hydrogen bonds into covalent Si-O-Si and Si-O-Metal bonds[4].
-
Primary Rinse: Remove the substrates and immediately rinse with fresh toluene to remove physisorbed, unreacted silane molecules[6].
-
Secondary Rinse: Rinse with ethanol, followed by drying under a steady stream of N2 .
-
Thermal Curing: Bake the SAM-functionalized substrates on a hot plate at 120 °C for 5 to 10 minutes[4][6].
Figure 2: Step-by-step experimental workflow for liquid-phase silanization.
Data Presentation & Quality Control
To validate the integrity of the trichloro(2-methylphenyl)silane SAM, researchers should benchmark their modified surfaces against the following expected quantitative parameters.
| Characterization Technique | Expected Value / Observation | Significance |
| Water Contact Angle (Static) | 70° – 80° | Confirms the transition from a highly hydrophilic surface (< 5°) to a hydrophobic aromatic surface. Values > 85° may indicate unwanted multilayer formation[4][7]. |
| Ellipsometry (Thickness) | ~ 0.7 – 0.9 nm | Validates the formation of a true monolayer. Thicknesses > 1.5 nm suggest bulk polymerization or multilayer π -stacking[2][4]. |
| Atomic Force Microscopy (AFM) | RMS Roughness < 0.2 nm | Ensures a smooth, homogeneous film without polysiloxane aggregate particles[4][8]. |
| X-ray Photoelectron Spectroscopy | Presence of Si, C, O; Absence of Cl | Confirms complete hydrolysis of the Si-Cl bonds and covalent attachment to the substrate[5]. |
Troubleshooting Guide
-
High Surface Roughness / Visible Haze: Caused by moisture contamination in the toluene or ambient air during deposition. Solution: Use strictly anhydrous solvents and perform the deposition in a dry N2 environment.
-
Low Contact Angle (< 65°): Indicates incomplete monolayer formation. Solution: Ensure the substrate is adequately hydroxylated (fresh Piranha or extended UV-Ozone treatment) prior to silanization[1].
-
Film Instability (Degradation over time): Caused by incomplete condensation. Solution: Ensure the post-deposition thermal curing step (120 °C) is not skipped, as this creates the robust covalent siloxane network[4][6].
References
-
Gelest, Inc. "Self-Assembled Monolayers (SAMs)." Gelest Technical Literature. Available at:[Link]
-
Moineau, J., Granier, M., & Lanneau, G. F. "Organized Self-Assembled Monolayers from Organosilanes Containing Rigid π -Conjugated Aromatic Segments." Langmuir, 2004, 20(8), 3202-3207. Available at:[Link]
-
Dulcey, C. S., et al. "Photochemistry and Patterning of Self-Assembled Monolayer Films Containing Aromatic Hydrocarbon Functional Groups." Langmuir, 1991, 7(10), 2307-2312. Available at:[Link]
-
Sugimura, H., et al. "Deposition of TiO2 thin films using hydrolysis reaction and their site-selective depositions." National Institute of Informatics (NII). Available at:[Link]
Sources
- 1. Self-Assembled Monolayers - Gelest, Inc. [gelest.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemazone.com [chemazone.com]
- 4. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 5. (PDF) Formation of Dense Self-assembled Monolayers of ( n -Decyl)trichlorosilanes on Ta/Ta 2 O 5 [academia.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DNA Nanostructure Deposition on Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Step-by-Step Grafting of Trichloro(2-methylphenyl)silane on Silicon Wafers
Executive Summary
The functionalization of silicon substrates with aryl-silanes is a critical process in semiconductor fabrication, biosensor development, and surface engineering. Grafting trichloro(2-methylphenyl)silane (also known as o-tolyltrichlorosilane) presents unique thermodynamic and kinetic challenges compared to standard linear alkylsilanes (e.g., octadecyltrichlorosilane, OTS). The presence of the ortho-methyl group introduces significant steric hindrance, restricting the rotational freedom of the phenyl ring and disrupting tight π−π stacking.
This application note provides a field-proven, self-validating protocol for the deposition of trichloro(2-methylphenyl)silane self-assembled monolayers (SAMs). By strictly controlling atmospheric moisture and employing targeted thermal curing, researchers can achieve highly uniform, covalently bonded 2D siloxane networks without the interference of 3D polysiloxane aggregates.
Mechanistic Insights & Causality
The formation of a trichlorosilane SAM on a silicon dioxide surface is not a simple direct attachment; it is a moisture-mediated hydrolysis-condensation reaction [1].
-
Hydrolysis: The −SiCl3 headgroups react with trace amounts of water (either in the solvent or adsorbed on the wafer surface) to form highly reactive silanetriols ( −Si(OH)3 ).
-
Physisorption: These triols hydrogen-bond to the hydroxyl groups ( −OH ) present on the activated silicon wafer.
-
Condensation (Cross-linking): Adjacent silanetriols condense to form a lateral Si−O−Si network, while simultaneously forming covalent Si−O−Si bonds with the substrate, releasing water and HCl as byproducts [2].
The Steric Challenge: Because the 2-methylphenyl tailgroup is bulky, the molecules cannot pack as densely as linear alkanes. If the reaction is rushed or if excess moisture is present, the silanes will polymerize in the bulk solution rather than on the surface. Therefore, using strictly anhydrous solvents and allowing sufficient incubation time is non-negotiable for this specific precursor.
Figure 2: Mechanistic pathway of trichlorosilane hydrolysis and SAM formation.
Materials and Reagents
-
Substrate: Silicon (100) wafers (native oxide or thermally grown oxide).
-
Silane Precursor: Trichloro(2-methylphenyl)silane (Purity ≥ 97%). Store in a desiccator or glovebox.
-
Solvents: Anhydrous toluene (H 2 O < 50 ppm), Chloroform (HPLC grade), Acetone, Isopropanol (IPA).
-
Cleaning Agents: Sulfuric acid (H 2 SO 4 , 98%), Hydrogen peroxide (H 2 O 2 , 30%).
-
Water: Ultrapure deionized water (18.2 M Ω⋅ cm).
Experimental Workflow
Figure 1: End-to-end experimental workflow for SAM grafting on silicon wafers.
Step-by-Step Protocol
Phase 1: Substrate Preparation & Hydroxylation
Causality: Trichlorosilanes require a dense layer of surface hydroxyl ( −OH ) groups to anchor successfully. Piranha cleaning removes organic contaminants and leaves a highly hydrophilic, fully hydroxylated silica surface [1].
-
Cleave the Si (100) wafer into desired dimensions.
-
Sonicate the substrates sequentially in Acetone for 10 minutes, followed by IPA for 10 minutes, to remove gross organic debris.
-
Piranha Clean: Submerge the wafers in a freshly prepared Piranha solution (3:1 v/v H 2 SO 4 : H 2 O 2 ) at 120 °C for 30 minutes.
-
Safety Warning: Piranha is highly corrosive and explosive when mixed with organics. Handle only in a fume hood with proper PPE.
-
-
Rinse the wafers exhaustively with ultrapure water (at least 5 volume exchanges).
-
Dry completely under a stream of high-purity nitrogen (N 2 ).
-
Self-Validation Checkpoint 1: Place a 2 μ L drop of water on the dried wafer. The drop should spread instantly, exhibiting a contact angle of <5∘ . If the water beads up, organic contaminants remain; repeat the Piranha clean.
-
Phase 2: Preparation of the Silanization Bath
Causality: The extreme reactivity of the Si−Cl bonds means atmospheric moisture will cause the silane to polymerize into useless white clumps before it ever reaches the wafer.
-
Transfer the cleaned wafers into a nitrogen-purged glovebox or a dry Schlenk line setup.
-
Prepare a 10 mM solution of trichloro(2-methylphenyl)silane in anhydrous toluene. (For 50 mL of toluene, add approximately 120 μ L of the silane).
-
Self-Validation Checkpoint 2: Observe the solution. It must remain optically clear and colorless. If the solution turns cloudy or turbid, the solvent contains too much water (bulk polymerization has occurred). Discard the bath and use freshly dried solvent.
-
Phase 3: Monolayer Grafting
-
Immerse the hydroxylated silicon wafers into the clear silane solution.
-
Seal the reaction vessel and incubate at room temperature (20–25 °C) for 2 to 4 hours .
-
Causality: Because the ortho-methyl group creates steric bulk, the molecules require more time to organize and pack into a stable monolayer compared to unhindered silanes. Rushing this step results in patchy, low-density coverage [3].
-
Phase 4: Post-Grafting Clean and Thermal Curing
Causality: Physisorbed silanes (molecules that are entangled but not covalently bonded) will ruin the tribological and electronic properties of the SAM. Sonication physically dislodges these aggregates, while thermal curing provides the activation energy needed to complete the dehydration condensation reaction [2].
-
Remove the wafers from the silanization bath and immediately rinse with fresh toluene.
-
Transfer the wafers to a beaker of fresh toluene and sonicate for 5 minutes.
-
Transfer to a beaker of chloroform and sonicate for another 5 minutes.
-
Dry the wafers under a stream of N 2 .
-
Thermal Curing: Place the wafers on a hotplate set to 120 °C for 10 minutes in ambient air.
-
Causality: Baking drives off residual water and forces unreacted silanol groups to cross-link into a robust Si−O−Si network, permanently locking the SAM to the substrate [2].
-
Quality Control & Quantitative Validation
To ensure the protocol was executed correctly, validate the functionalized wafers against the parameters in Table 1.
Table 1: Quantitative Validation Parameters for Trichloro(2-methylphenyl)silane SAMs
| Parameter | Expected Value | Diagnostic Meaning | Troubleshooting Action |
| Pre-grafting Water Contact Angle | <5∘ | Complete hydroxylation achieved. | Repeat Piranha cleaning step. |
| Silanization Bath Appearance | Clear, colorless | Anhydrous conditions successfully maintained. | Discard bath; use strictly anhydrous solvent. |
| Post-grafting Water Contact Angle | 70∘−75∘ | Successful hydrophobic aryl-SAM formation. | Check silane expiration / increase reaction time. |
| AFM Surface Roughness (Rq) | <0.5 nm | Absence of 3D polysiloxane aggregates. | Increase post-grafting sonication time in chloroform. |
| Ellipsometric Thickness | ∼0.7−0.9 nm | True 2D Monolayer (not multilayer) formation. | Reduce trace water in solvent; ensure N 2 drying. |
References
-
Single and Binary Self-Assembled Monolayers of Phenyl- and Pentafluorophenyl-Based Silane Species, and Their Phase Separation with Octadecyltrichlorosilane. Langmuir.[Link]
-
Photochemistry and Patterning of Self-Assembled Monolayer Films Containing Aromatic Hydrocarbon Functional Groups. Langmuir.[Link]
-
Self-assembled monolayers on silicon: deposition and surface chemistry. St Andrews Research Repository.[Link]
Optimizing reaction temperature for Silane, trichloro(2-methylphenyl)- grafting
Technical Support Center: Optimizing Reaction Temperature for Silane, trichloro(2-methylphenyl)- Grafting
Welcome to the Technical Support Center for surface functionalization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with grafting Silane, trichloro(2-methylphenyl)- (also known as o-tolyltrichlorosilane).
Unlike standard linear alkyl silanes, this molecule possesses a highly reactive trichlorosilane headgroup paired with a sterically hindered aromatic tail. Mastering the reaction temperature is the single most critical factor in preventing bulk polymerization and achieving a reproducible, high-density self-assembled monolayer (SAM).
Part 1: Core Principles & Mechanistic FAQs
Q: Why is temperature optimization uniquely challenging for trichloro(2-methylphenyl)silane? A: The challenge lies in balancing two competing chemical forces. First, the trichlorosilane (-SiCl₃) group is violently reactive; it requires trace amounts of water to hydrolyze into silanols (-Si(OH)₃) before it can condense with surface hydroxyls[1]. Second, the 2-methylphenyl group introduces significant steric hindrance around the silicon atom[2]. While standard linear silanes easily pack together at room temperature, the bulky aromatic ring of the o-tolyl group restricts molecular rotation. You must provide enough thermal energy to overcome the activation barrier for dense surface packing, while keeping the temperature low enough to prevent moisture-driven bulk polymerization of the reactive headgroups[3].
Q: Mechanistically, what happens if the liquid-phase reaction temperature is too high? A: At elevated temperatures (>40 °C) in a liquid solvent, the kinetics of hydrolysis and intermolecular cross-linking outpace the kinetics of surface condensation. Instead of forming an ordered monolayer, the silane molecules react with each other in solution to form 3D poly-siloxane oligomers[4]. These oligomers then precipitate onto your substrate, resulting in a thick, rough, and poorly adhered polymeric network rather than a true SAM[3].
Q: Should I use liquid-phase or vapor-phase deposition for this sterically hindered silane? A: It depends on your substrate and equipment. Liquid-phase deposition at strictly controlled, mild temperatures (15–25 °C) is excellent for standard planar substrates and allows for kinetically controlled self-assembly[5]. However, if you are struggling to achieve high surface coverage due to steric hindrance, transitioning to vapor-phase deposition at elevated temperatures (80–120 °C) under vacuum is highly recommended. The low pressure and high temperature promote silane evaporation and allow the bulky molecules to react directly with the surface without the interference of a bulk solvent or trace moisture[6].
Part 2: Temperature Optimization Matrix
The following table summarizes the quantitative and qualitative effects of different temperature regimes on the grafting of trichloro(2-methylphenyl)silane.
| Temperature Regime | Phase | Reaction Kinetics | Expected Surface Morphology | Recommended Application |
| 0–10 °C | Liquid | Extremely slow; steric activation barrier is not overcome. | Sub-monolayer (patchy coverage, low contact angle). | Not recommended; thermal energy is too low for bulky aromatic silanes. |
| 15–25 °C | Liquid | Balanced; controlled hydrolysis and surface diffusion. | Smooth, ordered monolayer (Ra < 0.5 nm, thickness ~0.8 nm). | Standard liquid-phase functionalization for planar substrates. |
| 50–70 °C | Liquid | Rapid; bulk polymerization outpaces surface bonding. | Rough, 3D polymeric aggregates (Ra > 2.0 nm, thickness > 4 nm). | Avoid in liquid phase unless intentionally creating rough, superhydrophobic coatings. |
| 80–120 °C | Vapor | Direct condensation (no solvent/water bulk phase). | Dense, highly conformal monolayer. | High-throughput coating of complex geometries, porous media, or MEMS devices. |
Part 3: Self-Validating Liquid-Phase Protocol
To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation metric for the current step is met.
Step 1: Substrate Hydroxylation (Surface Activation)
-
Action: Clean the silicon/glass substrate using a Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes, followed by copious rinsing with DI water and drying with N₂. Alternatively, use UV-Ozone treatment for 15 minutes[6].
-
Causality: Trichlorosilanes cannot bond to bare silicon; they require a dense population of surface silanol (-OH) groups to act as anchoring points[1].
-
Validation Metric: Place a 2 µL drop of DI water on the surface. The water contact angle (WCA) must be < 5° (immediate spreading). If the droplet beads up, re-clean the substrate.
Step 2: Anhydrous Solvent Preparation
-
Action: Use anhydrous toluene (or hexadecane) dried over activated 4Å molecular sieves.
-
Causality: Eliminating bulk water prevents the trichlorosilane from polymerizing into useless nanoparticles before it reaches the substrate[7].
-
Validation Metric: Perform a Karl Fischer titration on the solvent. Moisture content must be < 15 ppm.
Step 3: Temperature-Controlled Silanization
-
Action: Chill the anhydrous solvent to exactly 18 °C using a temperature-controlled bath. In a glovebox or under dry N₂, add Silane, trichloro(2-methylphenyl)- to achieve a 2 mM concentration. Submerge the activated substrate for 2 to 4 hours.
-
Causality: 18 °C provides the exact thermodynamic "sweet spot"—enough energy to overcome the steric hindrance of the 2-methylphenyl group, but cool enough to suppress rapid intermolecular cross-linking[5].
Step 4: Rinsing and Thermal Curing
-
Action: Remove the substrate, rinse immediately with fresh anhydrous toluene, then sonicate in toluene for 2 minutes to remove physisorbed molecules. Bake the substrate in an oven at 120 °C for 30 minutes.
-
Causality: Physisorbed silane molecules condense very slowly at room temperature. The 120 °C curing step provides the thermal energy required to drive the condensation of residual unreacted silanols, cross-linking the monolayer horizontally to permanently stabilize it[1][8].
Step 5: System Validation
-
Action: Analyze the final functionalized surface.
-
Validation Metric:
-
Ellipsometry: Film thickness should be 0.7–1.0 nm (indicating a true monolayer).
-
Atomic Force Microscopy (AFM): Surface roughness (Ra) should remain < 0.5 nm.
-
Part 4: Troubleshooting Workflows
Temperature-dependent reaction pathways for sterically hindered trichlorosilanes.
Troubleshooting Q&A
Q: My ellipsometry reading shows a film thickness of 5 nm, but the theoretical length of the molecule is < 1 nm. What happened? A: You have formed a poly-siloxane multilayer rather than a monolayer. This occurs when the reaction temperature is too high relative to the moisture content in your solvent, driving 3D oligomeric network formation[3][4]. Action: Lower the reaction temperature to 18 °C and rigorously verify your solvent's water content is below 15 ppm. Ensure you are rinsing the substrate with anhydrous solvent immediately after removal to prevent polymerization of the residual liquid film in ambient air.
Q: The surface roughness is excellent (Ra < 0.3 nm), but the water contact angle is lower than expected, indicating poor coverage. A: The steric hindrance of the 2-methylphenyl group is preventing dense molecular packing at your current temperature, leaving unreacted hydrophilic surface silanols exposed[2]. Action: If you are operating at 0–10 °C, the thermal energy is too low to overcome the steric barrier. Increase the temperature to 20–25 °C and extend the incubation time. If the issue persists, transition to a vapor-phase deposition at 100 °C under vacuum to force high-density coverage without solvent-moisture interference[6].
Sources
- 1. lab.semi.ac.cn [lab.semi.ac.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Surface Chemistry Enhancements for the Tunable Super-Liquid Repellency of Low-Surface-Tension Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Temperature-Assisted Gas-phase Silanization Using Different Silanes for Actomyosin-Based Nanodevices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Moisture Sensitivity in Silane, trichloro(2-methylphenyl)- Experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for handling Silane, trichloro(2-methylphenyl)-. This organosilane is a powerful reagent, but its utility is matched by its extreme sensitivity to moisture. Its three reactive Si-Cl bonds are highly susceptible to hydrolysis, a reaction that can compromise or completely derail an experiment. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges and pitfalls encountered when working with this and similar water-reactive compounds. Our goal is to move beyond simple instructions, providing the causal logic behind each recommendation to empower you with a robust framework for success.
Section 1: Fundamental FAQs - Understanding the Challenge
This section covers the essential knowledge base for understanding why Silane, trichloro(2-methylphenyl)- demands such rigorous handling.
Q1: Why is Silane, trichloro(2-methylphenyl)- so acutely sensitive to moisture?
The reactivity of Silane, trichloro(2-methylphenyl)- is dictated by the three highly polarized silicon-chlorine (Si-Cl) bonds. Silicon is less electronegative than chlorine, creating a significant partial positive charge on the silicon atom, making it an excellent electrophile. Water, acting as a nucleophile, rapidly attacks this electrophilic silicon center.
This reaction, known as hydrolysis, is a swift and often vigorous process that proceeds in steps[1][2]:
-
Initial Hydrolysis: One Si-Cl bond reacts with water to form a silanol (R-Si(OH)Cl₂) and releases hydrogen chloride (HCl) gas[1][3].
-
Further Hydrolysis: The remaining Si-Cl bonds can also be hydrolyzed.
-
Condensation: The newly formed, highly reactive silanols readily condense with each other, eliminating water to form stable, insoluble siloxane bridges (Si-O-Si)[4].
This cascade is often exothermic and the released HCl is corrosive[1][5]. The entire process is essentially irreversible and leads to the formation of unwanted polymeric silicone materials, consuming your starting material.
Q2: What are the common visible signs of moisture contamination in my experiment?
Detecting moisture contamination early can save significant time and resources. Be vigilant for these key indicators:
-
Fuming Upon Exposure to Air: The reagent bottle or a syringe containing the silane may produce white fumes when exposed to ambient air. This is the liberated HCl gas reacting with atmospheric moisture to form a fine aerosol of hydrochloric acid[3][6].
-
Formation of a White Precipitate: If moisture is present in your reaction solvent or flask, you will often observe the immediate or gradual formation of a white, insoluble solid. This is the polymeric siloxane formed from the condensation of hydrolyzed silane[1][7].
-
Unexpected Exotherm or Pressure Buildup: The reaction with water is exothermic and produces HCl gas, which can lead to a noticeable increase in temperature and pressure within a sealed vessel[1][8].
-
Low or No Yield of Desired Product: The most definitive, albeit lagging, indicator is poor reaction performance. If the silane is consumed by hydrolysis, it is unavailable for your desired chemical transformation.
Q3: What is the fundamental difference between using a Schlenk line and a glovebox? When should I choose one over the other?
Both a Schlenk line and a glovebox are designed to provide an inert atmosphere, but they are suited for different tasks and scales.
-
Schlenk Line: A Schlenk line is a glass manifold with dual lines for vacuum and a purified inert gas (like nitrogen or argon)[9][10]. It is ideal for performing solution-phase chemistry in specialized glassware (Schlenk flasks). It excels at tasks like refluxing, distillation, filtration, and solvent transfers via cannula under a dynamic inert atmosphere[9][11][12]. It is generally more cost-effective for dedicated reaction setups.
-
Glovebox (Dry Box): A glovebox is a sealed chamber filled with a continuously purified inert gas, maintaining extremely low levels of oxygen and moisture (often <1 ppm)[13][14]. It allows for the direct manipulation of chemicals as if on an open bench. A glovebox is indispensable for handling and weighing air- and moisture-sensitive solids, preparing stock solutions, and setting up arrays of small-scale reactions[10][15][16].
Decision Criteria:
-
Use a Glovebox for: Weighing the solid starting materials, preparing NMR samples, and performing complex manipulations that are difficult in sealed glassware.
-
Use a Schlenk Line for: Larger-scale solution-phase reactions, distillations, and refluxing procedures where direct manipulation is not constantly required. For maximum security, the best practice often involves a combination of both: weighing solids in a glovebox and running the subsequent reaction on a Schlenk line[14].
Section 2: Proactive Measures - Setting Up for Success
The key to working with moisture-sensitive reagents is rigorous preparation. Contamination is far easier to prevent than to remedy.
Q4: How can I ensure my glassware is sufficiently dry for the reaction?
Water adsorbs readily onto glass surfaces and must be aggressively removed. Standard washing and air-drying are insufficient.
-
Initial Cleaning: Wash glassware with an appropriate solvent to remove all organic residues and rinse thoroughly with deionized water, followed by a final rinse with acetone or ethanol to aid in preliminary drying.
-
Oven Drying: Place all glassware (flasks, stir bars, cannulas, etc.) in a laboratory oven set to >120°C for a minimum of 4 hours, though overnight is standard practice[11].
-
Assembly and Purging:
-
Option A (Preferred): Assemble the reaction apparatus (e.g., flask with condenser) while it is still hot from the oven and immediately connect it to the Schlenk line.
-
Option B: If assembling cool, do so quickly and connect to the Schlenk line. For extremely sensitive reactions, you can flame-dry the assembled apparatus under vacuum using a heat gun (ensure no flammable solvents are present).
-
-
Vacuum/Inert Gas Cycling: Once connected to the Schlenk line, perform a minimum of three vacuum/backfill cycles to remove the air and any residual surface moisture from the flask[10][12].
-
Evacuate the flask under full vacuum for 5-10 minutes.
-
Slowly refill the flask with high-purity inert gas.
-
Repeat this cycle two more times. Your glassware is now ready for use.
-
Q5: How do I properly dry my reaction solvents, and how can I be sure they are dry enough?
Commercial anhydrous solvents are a good starting point, but for this level of sensitivity, they often require further drying or purification. Never use a solvent from a previously opened bottle without verifying its dryness.
Table 1: Comparison of Common Solvent Drying Agents
| Drying Agent | Capacity | Speed | Intensity (Final H₂O ppm) | Compatibility Notes |
| Anhydrous Na₂SO₄ / MgSO₄ | High / High | Low / High | Medium (~100-300 ppm) | Generally useful for pre-drying, but not for achieving ultra-dry conditions[17]. |
| Calcium Hydride (CaH₂) | High | Medium | Low (<10 ppm) | Highly effective; reacts to form H₂ gas. Must be filtered. Not suitable for chlorinated solvents[18][19]. |
| Phosphorus Pentoxide (P₂O₅) | High | High | Very Low (<1 ppm) | Extremely effective but can form a syrupy layer that coats unreacted agent, hindering its use[18][19]. |
| Molecular Sieves (3Å or 4Å) | Medium | Medium | Very Low (<10 ppm) | Excellent for static drying. Safe and easy to use. Must be activated before use. Not for ketones[18][20]. |
Molecular sieves are one of the safest and most effective methods for static solvent drying[20].
-
Activation:
-
Place the required amount of molecular sieves (3Å for methanol/acetonitrile, 4Å for most other common solvents) in a large Schlenk flask[20].
-
Heat the flask to 180-200°C under high vacuum for at least 8-12 hours. A sand bath or heating mantle is suitable[20].
-
Allow the flask to cool completely under a positive pressure of dry, inert gas.
-
-
Drying:
-
Add the activated sieves (approx. 100-200 g per liter of solvent) to a bottle of pre-dried solvent under a flow of inert gas[18].
-
Seal the bottle and allow it to stand for at least 24-48 hours before use.
-
Solvent should always be withdrawn via a dry syringe or cannula, never by opening the cap to the atmosphere.
-
Q6: What qualities should my inert gas have, and how can I maintain its purity?
The inert gas (typically Argon or Nitrogen) delivered from the cylinder is often not pure enough for highly sensitive reactions. It can contain trace amounts of oxygen and moisture.
-
Gas Purity: Use high-purity grade gas (99.998% or higher).
-
Purification Train: It is critical to pass the inert gas through a purification train before it enters your Schlenk line or glovebox. This typically consists of:
-
An Oxygen Removal Catalyst: A column containing a catalyst (e.g., copper(I) or manganese(II) oxide) that scavenges trace oxygen[9].
-
A Desiccant Column: A column filled with a high-capacity drying agent like Drierite™ or activated molecular sieves to remove trace moisture.
-
Section 3: In-Depth Troubleshooting - Diagnosing Experimental Failures
Even with careful preparation, problems can arise. This section provides a logical framework for diagnosing the root cause of a failed experiment.
Q7: My reaction produced a low yield or failed completely. What are the most likely causes?
A failed reaction is almost always traceable to a breach in anhydrous/anaerobic protocol. Use the following flowchart to diagnose the issue.
Caption: A decision tree for troubleshooting failed reactions.
Q8: I observed a white, insoluble solid forming in my reaction flask. What is it and how did it form?
This is the classic sign of moisture contamination. The white solid is a polysiloxane polymer. As explained in Q1, Silane, trichloro(2-methylphenyl)- reacts with even trace amounts of water to form silanols. These silanols then rapidly condense with each other, creating strong Si-O-Si bonds and eliminating water in the process[1][4]. The resulting polymer is typically a cross-linked, insoluble solid that precipitates from common organic solvents. Its presence confirms that your reagent has been compromised by water.
Q9: My results are inconsistent from one run to the next. Where should I look for sources of error?
Inconsistency points to a sporadic or variable source of contamination. Consider these possibilities:
-
Rubber Septa: Old, repeatedly punctured septa can fail to maintain a seal, allowing atmospheric moisture to slowly leak into the reaction vessel. Always use fresh septa for highly sensitive reactions.
-
Improper Cannula or Syringe Technique: Careless transfers can introduce air and moisture. Ensure you are properly purging needles/cannulas with inert gas before transfer and maintaining positive inert gas pressure during all additions[9][21].
-
Schlenk Line Leaks: Check all glass joints and tubing connections for leaks. A vacuum gauge connected to the manifold can help diagnose a poor vacuum, which indicates a leak[10].
-
Glovebox Contamination: If you are using a glovebox, a single careless user can contaminate the atmosphere. Monitor the oxygen and moisture levels on the display. Ensure proper purging of the antechamber before bringing materials into the box[13][14].
-
"First-of-the-Day" Effect: Sometimes, the first reaction of the day is more prone to failure as moisture may have accumulated in regulators or tubing overnight. Purging the lines thoroughly before starting can mitigate this.
Section 4: Visualizing the Workflow
A proper experimental setup is your primary defense against moisture. The following diagram illustrates a standard reaction setup on a Schlenk line.
Caption: A simplified schematic of a Schlenk line reaction setup.
References
-
Process Sensing Technologies. (n.d.). Glovebox and environmental chamber solutions. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Schlenk line. Retrieved from [Link]
-
The University of Manchester. (n.d.). The Schlenk Line Survival Guide. Retrieved from [Link]
-
Laboteq. (2024, April 3). Laboratory Glove Box – The Full and Complete Guide. Retrieved from [Link]
-
Siler, D. A., et al. (2023, January 29). An Illustrated Guide to Schlenk Line Techniques. ChemRxiv. Retrieved from [Link]
-
Chiu, H-C., Morin, T. J., & Tonks, I. (2015, March 4). Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. JoVE. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
- Hyde, J. F. (1958). U.S. Patent No. 2,832,794. Google Patents.
-
University of St Andrews. (2018, April 1). School of Chemistry SOP For Operation Of Glove Boxes. Retrieved from [Link]
-
Cleanroom Technology. (2018, May 4). Safely handling air-sensitive products. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]
-
Merck Millipore. (n.d.). Drying agents from Merck Millipore. Retrieved from [Link]
-
Acros Organics. (2008, February 11). Safety Data Sheet. Retrieved from [Link]
-
Killeen, C. (2025). Using molecular sieves for solvent drying. University documentation. Retrieved from [Link]
- Delloyd's Lab-Tech. (n.d.). Solvent Drying and Drying Agents.
-
Gelest, Inc. (2015, January 9). TRICHLOROSILANE, 99% Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Trichloro(chloromethyl)silane Hazard Summary. Retrieved from [Link]
-
Silicones Environmental, Health and Safety Center. (2017, October 2). Global Safe Handling of Chlorosilanes. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Using drying agents. Retrieved from [Link]
-
Imae, I., & Kawakami, Y. (2012). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 4(3), 1371-1390. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, August 15). 3.2: Drying Agents. Retrieved from [Link]
-
IOTA Corporation Ltd. (2022, December 26). What does trichlorosilane react with water to form? Retrieved from [Link]
-
American Industrial Hygiene Association. (2022, November 8). Trichlorosilane ERPG. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dakenchem.com [dakenchem.com]
- 3. What does trichlorosilane react with water to form? - IOTA CORPORATION LTD. [iotachem.com]
- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalsilicones.org [globalsilicones.org]
- 6. METHYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. US2832794A - Hydrolysis of organosilanes - Google Patents [patents.google.com]
- 8. gelest.com [gelest.com]
- 9. Schlenk line - Wikipedia [en.wikipedia.org]
- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 11. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
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- 14. ucd.ie [ucd.ie]
- 15. Laboratory Glove Box – The Full and Complete Guide [munroinstruments.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
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- 19. Drying solvents and Drying agents [delloyd.50megs.com]
- 20. web.uvic.ca [web.uvic.ca]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Trichloro(2-methylphenyl)silane Surface Binding
Welcome to the Technical Support Center for advanced surface functionalization. Modifying silica, metal oxide, or glass substrates with Trichloro(2-methylphenyl)silane (also known as o-tolyltrichlorosilane) presents a unique thermodynamic and kinetic challenge.
Unlike unhindered silanes, the ortho-methyl group on the phenyl ring creates significant steric bulk directly adjacent to the reactive silicon center. This steric hindrance physically blocks the trajectory of incoming surface nucleophiles (silanols), drastically reducing the rate of hydrolysis and condensation[1]. Consequently, standard silanization protocols often result in sub-monolayer coverage, highly disordered films, and poor surface stability[2].
This guide provides field-proven, self-validating methodologies to overcome these steric barriers and achieve dense, highly ordered self-assembled monolayers (SAMs).
Troubleshooting & FAQs: Mechanistic Insights
Q1: Why is my surface coverage significantly lower compared to standard phenyltrichlorosilane? Answer: The ortho-methyl group acts as a physical shield around the silicon atom. When the first Si-Cl bond reacts with a surface hydroxyl, the remaining two Si-Cl bonds become highly restricted. This steric hindrance retards further condensation by preventing adjacent silanol groups from coming into sufficiently close proximity to cross-link[1]. As a result, the molecules cannot pack tightly, leading to a disordered, patchy monolayer with high defect density[2].
Q2: How can I accelerate the reaction without causing bulk polymerization? Answer: You must alter the reaction kinetics using base catalysis and aprotic solvents . Protic solvents or excessive moisture will cause sterically hindered silanes to hydrogen-bond with themselves rather than condensing on the surface, forming useless prepolymers[1]. By using strictly anhydrous toluene and adding a catalytic amount of an amine (e.g., triethylamine, TEA), you can selectively accelerate surface binding. The amine hydrogen-bonds with surface silanols, increasing their nucleophilicity to overcome the activation energy barrier imposed by the steric bulk[3].
Q3: My films are initially hydrophobic but easily wash off during solvent sonication. How do I fix this? Answer: Your silanes are likely only hydrogen-bonded or partially reacted (physisorbed) rather than fully covalently cross-linked. Steric hindrance often leaves unreacted Si-OH or Si-Cl groups trapped within the monolayer. To fix this, you must implement a high-temperature vacuum curing step (120 °C for 1-2 hours) immediately after deposition. This provides the thermal energy required to force kinetically trapped groups to undergo condensation, forming a stable Si-O-Si network[4].
Q4: Can I use a mixed-silane approach to improve packing density? Answer: Yes. Co-depositing the bulky trichloro(2-methylphenyl)silane with a smaller "spacer" silane (such as methyltrichlorosilane) can relieve steric crowding on the surface. The smaller molecules fill the spatial gaps left by the bulky ortho-methyl groups, allowing for a highly ordered, well-packed self-assembled layer with low defect density[5].
Process Visualizations
Amine-catalyzed mechanism overcoming the steric barrier in bulky silanization.
Optimized workflow for sterically hindered silane monolayer deposition.
Data Analytics: Comparative Silanization Metrics
The following table summarizes the quantitative differences in reaction conditions and outcomes when comparing a standard unhindered silane to our optimized protocol for the sterically hindered target.
| Parameter | Phenyltrichlorosilane (Standard) | Trichloro(2-methylphenyl)silane (Unoptimized) | Trichloro(2-methylphenyl)silane (Optimized Protocol) |
| Steric Bulk | Low | High (ortho-methyl) | High (ortho-methyl) |
| Solvent System | Toluene | Toluene | Anhydrous Toluene + TEA Catalyst |
| Reaction Temp | 25 °C | 25 °C | 60 °C |
| Reaction Time | 1 - 2 hours | 1 - 2 hours | 12 - 16 hours |
| Post-Curing | Optional | None | 120 °C (Vacuum, 2h) |
| Surface Coverage | > 95% | < 40% (Disordered/Patchy) | > 90% (Dense SAM) |
| Water Contact Angle | ~ 75° | ~ 45° (High Hysteresis) | ~ 78° |
Self-Validating Protocol: Optimized Deposition Workflow
This protocol is designed as a closed-loop, self-validating system. Do not proceed to the next phase if the validation checkpoint fails.
Phase 1: Substrate Activation
Causality: Trichlorosilanes require a high density of surface hydroxyls (-OH) to anchor covalently.
-
Submerge substrates (e.g., silicon wafers, glass) in freshly prepared Piranha solution (3:1 H₂SO₄ : 30% H₂O₂) for 30 minutes. (Warning: Highly corrosive and reactive).
-
Rinse with copious amounts of Milli-Q water (18.2 MΩ·cm).
-
Dry thoroughly under a stream of high-purity N₂ gas.
-
Validation Checkpoint 1: Measure the water contact angle immediately. It must be < 10° (superhydrophilic)[4]. If the droplet does not spread completely, organic contaminants remain; repeat the cleaning process.
Phase 2: Anhydrous Reaction Setup
Causality: The ortho-methyl group makes the silane highly susceptible to competitive bulk hydrolysis if free water is present, leading to gelation rather than surface binding[1].
-
Transfer the activated substrates into a Schlenk flask or a dry N₂ glovebox.
-
Prepare a 2% v/v solution of Trichloro(2-methylphenyl)silane in strictly anhydrous toluene [4].
-
Add Triethylamine (TEA) at a molar ratio of 0.2 mmol per mmol of silane.
-
Validation Checkpoint 2: Observe the solution. It must remain perfectly clear. If it turns cloudy or precipitates before substrate insertion, moisture contamination has caused bulk polymerization. Discard and prepare a fresh solution.
Phase 3: Catalyzed Silanization
Causality: TEA acts as a nucleophilic catalyst, hydrogen-bonding with surface silanols to increase their reactivity, while elevated temperatures provide the kinetic energy to overcome the steric barrier[3].
-
Submerge the substrates into the catalyzed silane solution.
-
Seal the vessel under an inert nitrogen environment.
-
Heat the reaction to 60 °C and maintain continuous stirring for 12 to 16 hours.
Phase 4: Stringent Washing & Thermal Curing
Causality: Steric hindrance traps unreacted groups. High-temperature vacuum curing forces these groups to cross-link into a stable network[4],[5].
-
Remove the substrates and immediately subject them to ultrasonic cleaning (5 minutes each) sequentially in:
-
Anhydrous Toluene (Removes bulk silane)
-
Absolute Ethanol (Quenches unreacted Si-Cl bonds)
-
Methanol (Removes polar byproducts like TEA-HCl salts)[4].
-
-
Transfer the substrates to a vacuum oven. Outgas and cure at 120 °C under vacuum for 2 hours [4].
Phase 5: Final Validation
-
Validation Checkpoint 3 (Goniometry): Measure the static water contact angle. A successfully cross-linked, dense monolayer of the sterically hindered silane will yield a contact angle of ~75° - 80° .
-
Validation Checkpoint 4 (XPS): Perform X-ray Photoelectron Spectroscopy. Confirm the presence of Si 2p and C 1s peaks consistent with the o-tolyl structure. A dense monolayer will show significant attenuation of the underlying bulk Si (elemental) signal due to the thick, tightly packed organic overlayer[4].
References
-
Silanization Strategies for Tailoring Peptide Functionalization on Silicon Surfaces: Implications for Enhancing Stem Cell Adhesion | ACS Applied Materials & Interfaces |4
-
Smooth, Aggregate-Free Self-Assembled Monolayer Deposition of Silane Coupling Agents on Silicon Dioxide | Langmuir - ACS Publications | 2
-
Controlled Silanization of Transparent Conductive Oxides as a Precursor of Molecular Recognition Systems | MDPI | 5
-
Silsesquioxane Cages under Solvent Regimen: The Influence of the Solvent on the Hydrolysis and Condensation of Alkoxysilane | Inorganic Chemistry - ACS Publications | 1
-
Enhancing the Silanization Reaction of the Silica-Silane System by Different Amines in Model and Practical Silica-Filled Natural Rubber Compounds | MDPI |3
Sources
Purification methods for degraded Silane, trichloro(2-methylphenyl)- samples
Topic: Silane, trichloro(2-methylphenyl)- (o-Tolyltrichlorosilane)
Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with highly reactive organosilanes. Silane, trichloro(2-methylphenyl)- (commonly known as o-tolyltrichlorosilane) is a critical building block in cross-coupling reactions, surface functionalization, and the synthesis of complex siloxane frameworks. However, its high electrophilicity makes it notoriously difficult to handle and prone to rapid degradation.
Below is a comprehensive, causality-driven troubleshooting guide to identifying, understanding, and reversing sample degradation through rigorous purification.
FAQ 1: What is the primary degradation pathway for o-Tolyltrichlorosilane, and why does it ruin my reactions?
Answer: o-Tolyltrichlorosilane is extremely sensitive to atmospheric moisture. The primary degradation mechanism is hydrolysis followed by condensation .
When the Si-Cl bonds are exposed to even trace amounts of water, they rapidly hydrolyze to form silanols (Si-OH), releasing hydrogen chloride (HCl) gas as a corrosive byproduct. Because silanols are highly unstable, they spontaneously undergo intermolecular condensation. This condensation links the silicon centers via oxygen bridges, forming complex, non-volatile siloxane oligomers and polymers (Si-O-Si networks).
Impact on Workflows:
-
Stoichiometric Imbalance: Siloxanes act as inert, high-molecular-weight impurities that skew your molar calculations, leading to depressed reaction yields.
-
Acidic Poisoning: The dissolved HCl byproduct can inadvertently catalyze unwanted side reactions, cleave acid-sensitive protecting groups, or poison transition-metal catalysts in downstream cross-coupling steps.
Chemical degradation pathway of o-Tolyltrichlorosilane via atmospheric hydrolysis.
FAQ 2: How can I analytically determine the extent of degradation in my sample?
Answer: Before committing to a time-intensive purification, you must establish a baseline of degradation. A self-validating analytical approach ensures you do not waste effort on a completely polymerized sample.
Assess your sample using the multimodal markers in the table below. If the sample is entirely solid or highly viscous, it cannot be salvaged via distillation and must be discarded safely.
Table 1: Analytical Markers for o-Tolyltrichlorosilane Integrity
| Property / Analytical Method | Pure Silane, trichloro(2-methylphenyl)- | Degraded Sample |
| Visual Appearance | Clear, colorless liquid | Cloudy liquid, white gel-like precipitates |
| Physical State | Free-flowing | Viscous or polymerized |
| ^1H NMR (Aromatic Region) | Sharp, well-defined multiplets | Broadened, overlapping peaks |
| ^29Si NMR Shift (CDCl3) | Sharp singlet (~ -5 ppm) | Broad multiplet (-40 to -80 ppm) |
| Container Pressure | Neutral | Positive pressure (HCl off-gassing) |
FAQ 3: What is the most effective method for purifying a degraded sample?
Answer: Fractional vacuum distillation is the gold standard for purifying moisture-sensitive organotrichlorosilanes[1]. Because the degradation products (siloxanes) are high-molecular-weight and non-volatile, they remain in the distillation flask, allowing the pure, volatile monomer to be isolated[2].
The Causality of Vacuum: At atmospheric pressure, the boiling point of o-tolyltrichlorosilane exceeds 220 °C. Distilling at atmospheric pressure is highly discouraged. Heating a partially degraded sample to >200 °C provides the activation energy for residual silanols to rapidly condense. This condensation releases water in situ, which immediately hydrolyzes more of your pure product, initiating a thermal runaway of degradation. By applying a dynamic vacuum (e.g., 10-15 mmHg), you lower the boiling point to approximately 100-110 °C, safely bypassing this thermal degradation threshold.
Step-by-Step Vacuum Distillation Protocol
-
Apparatus Assembly & Drying: Assemble a short-path distillation setup. Bake all glassware at 150 °C for ≥4 hours. Assemble the apparatus while hot and allow it to cool under a continuous stream of ultra-high purity (UHP) Argon.
-
Sample Transfer: Using strict Schlenk techniques or inside a glovebox, transfer the degraded o-tolyltrichlorosilane to the distillation flask.
-
Degassing (Freeze-Pump-Thaw): Submerge the distillation flask in liquid nitrogen until the silane freezes solid. Open the flask to vacuum (10-15 mmHg) for 5 minutes to evacuate the headspace. Close the vacuum valve and thaw the flask in a room-temperature water bath. Why? Degraded samples contain dissolved HCl gas. If heated directly, this gas rapidly expands, causing pressure spikes that bump the crude mixture into the receiving flask. This cycle safely extracts the gas. Repeat twice.
-
Distillation: Apply a dynamic vacuum of 10-15 mmHg. Slowly heat the oil bath. Discard the first 5-10% of the distillate (the "forerun") to remove low-boiling impurities and residual trapped solvents.
-
Main Fraction Collection: Collect the main fraction at the stable boiling plateau (approx. 100-110 °C at 10 mmHg). Ensure the receiving flask is chilled (0 °C) to prevent vapor loss into the vacuum pump.
-
Validation: Seal the receiving flask under Argon. Extract a 10 µL aliquot via an oven-dried microsyringe for ^1H and ^29Si NMR to confirm the absence of siloxane oligomers.
Self-Validating Trustworthiness: A successful purification validates itself. The resulting distillate must be perfectly clear, flow freely without viscosity, and exhibit no pressure buildup when sealed. If the distillate turns cloudy upon collection, moisture has breached your Schlenk line, and the apparatus must be re-dried and the process repeated.
Step-by-step vacuum distillation workflow for organosilane purification.
FAQ 4: How should the purified silane be stored to prevent re-degradation?
Answer: Proper storage is just as critical as purification.
-
Store the purified o-tolyltrichlorosilane in a Schlenk flask or a tightly sealed amber glass bottle equipped with a PTFE-lined septum cap.
-
Always backfill the container with UHP Argon. Argon is heavier than air and forms a protective physical blanket over the liquid phase. Nitrogen, being lighter, can sometimes allow trace moisture diffusion if the septum seal is compromised after multiple needle punctures.
-
Store the container in a desiccator or a dedicated inert-atmosphere glovebox. If stored in a refrigerator (4 °C) to minimize volatility, always allow the container to reach room temperature before opening. Opening a cold flask causes ambient moisture to instantly condense on the inner glass walls, immediately re-initiating hydrolysis.
Sources
Reducing cross-linking artifacts in Silane, trichloro(2-methylphenyl)- monolayers
Welcome to the technical support center for Silane, trichloro(2-methylphenyl)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and validated protocols for forming high-quality self-assembled monolayers (SAMs). Our focus is on understanding and mitigating the common issue of cross-linking artifacts, which can compromise the integrity and function of your modified surfaces.
Core Concepts: The Duality of Water in Trichlorosilane Monolayer Formation
The formation of a dense, uniform monolayer from trichloro(2-methylphenyl)silane is a delicate balance of hydrolysis and condensation reactions. The central challenge lies in controlling the role of water. A trace amount of water is absolutely essential to initiate the process, but an excess is the primary cause of undesirable cross-linking and aggregation.
The core reaction proceeds in two stages:
-
Hydrolysis: The three chloro groups (-Cl) on the silane headgroup are highly reactive and readily hydrolyze in the presence of water to form silanol groups (-OH). This step is necessary for the molecule to become reactive toward the substrate.[1]
-
Condensation: The newly formed silanol groups can then condense in two ways:
-
Desired Reaction: With hydroxyl groups on the substrate surface (e.g., SiO2), forming stable, covalent Si-O-Substrate bonds.
-
Competing Reaction: With other hydrolyzed silane molecules, forming Si-O-Si cross-links.[2]
-
While some intermolecular cross-linking is necessary for a stable monolayer, uncontrolled condensation in the bulk solution or on the surface, driven by excess water, leads to the formation of polymeric aggregates instead of a uniform SAM.[3][4] These aggregates can loosely deposit on the surface, resulting in a rough, unstable, and functionally inconsistent film.[5][6]
Caption: Reaction pathways for trichlorosilane monolayer formation.
Frequently Asked Questions (FAQs)
Q1: What is the single most critical factor for preventing cross-linking artifacts?
The most critical factor is rigorous moisture control. This includes using anhydrous solvents, performing the reaction under an inert atmosphere (e.g., nitrogen or argon), and pre-drying the substrates to remove adsorbed water.[7][8] The trichlorosilyl headgroup is extremely sensitive to water, and any excess will favor polymerization in the solution over the desired self-assembly on the surface.[4][9]
Q2: Should I use liquid-phase or vapor-phase deposition?
Both methods can yield high-quality monolayers, but they offer different levels of control.
-
Liquid-Phase Deposition: This is the more common method, involving the immersion of the substrate in a dilute solution of the silane. It is experimentally simpler but requires stringent control over solvent and atmospheric moisture to prevent solution-phase polymerization.[7]
-
Vapor-Phase Deposition: This method involves exposing the substrate to silane vapor in a vacuum chamber. It is generally considered to produce smoother, more uniform, and more reproducible monolayers because it minimizes uncontrolled polymerization in solution.[10] The reaction is primarily driven by the thin layer of water adsorbed on the substrate surface, leading to a more controlled self-assembly process.[7][10]
Q3: How does the choice of solvent impact monolayer quality?
Solvent choice is crucial in liquid-phase deposition. Non-polar, anhydrous solvents like toluene, hexadecane, or bicyclohexyl are highly recommended.[11][12][13] The ideal solvent has very low water solubility, which helps to suppress the formation of silane polymers in the bulk solution.[4] Using more polar solvents or solvents that can absorb atmospheric moisture will significantly increase the risk of forming cross-linked artifacts.
Q4: What is the purpose of the post-deposition annealing/curing step?
The post-deposition bake, typically at 110-120°C, serves two main purposes. First, it provides the thermal energy needed to drive off any remaining solvent and weakly physisorbed (non-covalently bonded) silane molecules.[3] Second, and more importantly, it promotes the final condensation reactions, strengthening the covalent Si-O-Substrate bonds and encouraging lateral cross-linking between adjacent silane molecules to form a stable, robust siloxane network.[3][7]
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific experimental problems and provides actionable solutions based on scientific principles.
Q: My substrate appears hazy or has visible white particles after deposition. What went wrong?
A: Cause: This is a classic sign of gross polymerization in the bulk solution.[3] The white particles are large, cross-linked siloxane polymers that have precipitated out of the solution and deposited onto your surface. This is almost always caused by excessive water contamination from one or more sources:
-
The solvent was not anhydrous.
-
The reaction was performed in a humid environment, allowing atmospheric moisture to enter the solution.
-
The silane reagent itself was old and had been previously exposed to moisture.
Solution:
-
Use a fresh bottle of high-purity, anhydrous solvent. Solvents should be stored over molecular sieves to maintain dryness.
-
Perform all steps in a controlled, dry environment, such as a nitrogen-filled glovebox or glove bag.[14]
-
Prepare the silane solution immediately before use. Do not store the solution, as it will degrade over time.[3]
-
Consider reducing the silane concentration. A lower concentration (e.g., 1-2% v/v) can sometimes yield a more uniform layer.[3]
Q: Atomic Force Microscopy (AFM) reveals islands and aggregates rather than a smooth monolayer. How can I improve this?
A: Cause: This indicates that polymerization is occurring on the surface in a non-uniform way, or that smaller oligomers formed in solution are depositing on the surface.[5] The primary causes are:
-
An uneven or excessive layer of adsorbed water on the substrate surface prior to deposition.[7][15]
-
Insufficient rinsing after deposition, leaving behind physisorbed aggregates.
Solution:
-
Implement a substrate pre-drying step. After cleaning, bake the substrate in an oven at 120-150°C for several hours and allow it to cool in a desiccator immediately before placing it in the reaction vessel. This removes excess physisorbed water, leaving only the essential surface hydroxyl groups.[7]
-
Improve the rinsing procedure. After removing the substrate from the silane solution, rinse it thoroughly with fresh anhydrous solvent. Sonication in the rinsing solvent for a few minutes can be highly effective at removing loosely bound molecules and aggregates.[3][16]
Q: The water contact angle is lower than expected and inconsistent across the surface. Why?
A: Cause: Inconsistent contact angles point to an incomplete or disordered monolayer, leaving patches of the underlying hydrophilic substrate exposed.[17] This can result from:
-
Inadequate substrate cleaning: Organic residues or other contaminants on the surface will prevent the silane from binding.
-
Insufficient reaction time: The self-assembly process may not have had enough time to go to completion.
-
Low density of surface hydroxyl groups: Some substrates may require an activation step to ensure sufficient binding sites are available.
Solution:
-
Optimize your substrate cleaning protocol. A common and effective method for silicon-based substrates is treatment with a "Piranha" solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂), which is a powerful oxidizing agent that removes organic residues and hydroxylates the surface. (EXTREME CAUTION: Piranha solution is highly corrosive and dangerous. Handle with appropriate PPE in a fume hood). [1]
-
Activate the surface. If cleaning alone is insufficient, treating the substrate with an oxygen plasma can increase the density of reactive hydroxyl groups.[18]
-
Ensure sufficient reaction time, which can range from a few hours to overnight depending on the specific conditions.[3]
Caption: Troubleshooting flowchart for common monolayer defects.
Validated Experimental Protocols
The following protocols provide a starting point for forming high-quality monolayers. Optimization may be required based on your specific substrate and application.
Protocol 1: Rigorous Substrate Cleaning (SiO₂/Si Wafers)
-
Initial Cleaning: Sonicate wafer pieces in acetone, followed by isopropanol, and finally deionized (DI) water (5 minutes each).
-
Drying: Dry the wafers under a stream of high-purity nitrogen gas.
-
Oxidative Cleaning (Piranha Etch):
-
CAUTION: This step is extremely hazardous and must be performed in a chemical fume hood with appropriate personal protective equipment (face shield, acid-resistant gloves, and lab coat).
-
Prepare Piranha solution by slowly adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄. The solution will become very hot.
-
Immerse the dried wafers in the hot Piranha solution for 15-30 minutes.[1]
-
-
Rinsing: Carefully remove the wafers and rinse them copiously with DI water.
-
Final Drying: Dry the wafers again under a nitrogen stream. For best results, proceed immediately to Protocol 2 or 3.
Protocol 2: Liquid-Phase Deposition
This entire protocol should be performed in a nitrogen-filled glovebox or glove bag to exclude atmospheric moisture.[14]
-
Substrate Pre-Drying: Place the cleaned, dried substrates in an oven at 120°C for at least 2 hours. Transfer them to a desiccator inside the glovebox to cool.[7]
-
Solution Preparation: Prepare a 1% (v/v) solution of trichloro(2-methylphenyl)silane in anhydrous toluene immediately before use.
-
Deposition: Immerse the cooled, dried substrates in the silane solution. Let the reaction proceed for 1-4 hours at room temperature.
-
Rinsing: Remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene. For enhanced cleaning, sonicate the substrates in a beaker of fresh toluene for 2-5 minutes.[16]
-
Drying: Dry the substrates under a stream of nitrogen.
-
Curing: Transfer the substrates to an oven (can be outside the glovebox) and bake at 110-120°C for 30-60 minutes to cure the monolayer.[3]
-
Final Steps: Allow the substrates to cool in a desiccator before characterization.
Table 1: Recommended Parameters for Liquid-Phase Deposition
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous Toluene or Hexadecane | Low polarity and low water solubility minimizes solution polymerization.[4][11] |
| Silane Concentration | 0.5 - 2% (v/v) | Balances reaction rate with the risk of aggregation.[3] |
| Reaction Time | 1 - 4 hours | Sufficient time for self-assembly without excessive side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents contamination from atmospheric moisture.[14] |
| Curing Temperature | 110 - 120 °C | Promotes covalent bonding and removes physisorbed molecules.[7] |
| Curing Time | 30 - 60 minutes | Ensures complete cross-linking and monolayer stabilization.[3] |
Key Characterization Techniques
Verifying the quality of your monolayer is a critical step. The following techniques provide complementary information about the film's structure and integrity.
| Technique | Information Provided | Ideal Result for Monolayer |
| Atomic Force Microscopy (AFM) | Surface topography and roughness.[7] | A very smooth surface (RMS roughness < 0.5 nm) with no visible aggregates or islands.[5] |
| Contact Angle Goniometry | Surface wettability and homogeneity.[7] | A high, uniform water contact angle across the entire surface, consistent with a dense hydrophobic layer. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and film thickness.[5][6] | Presence of Si, C, and O in expected ratios. A film thickness consistent with a single molecule layer. |
| Ellipsometry | Precise measurement of film thickness.[7] | A uniform thickness across the sample corresponding to the length of the silane molecule. |
References
- Benchchem. (n.d.). How to avoid multilayer formation during silanization.
- Cheng, Y., et al. (2010). Solvent effects on molecular packing and tribological properties of octadecyltrichlorosilane films on silicon. PubMed, 26(11), 7258-7264.
- Ngek, P. N., et al. (2016). Recruiting physisorbed water in surface polymerization for bio-inspired materials of tunable hydrophobicity. RSC Publishing.
- Asenath-Smith, E., et al. (2013). Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica. PubMed, 29(8), 3897-3907.
- Asenath-Smith, E., et al. (2013). Angle-Resolved XPS Analysis and Characterization of Monolayer and Multilayer Silane Films for DNA Coupling to Silica.
- Benchchem. (n.d.). The Formation of Chlorooctadecylsilane Self-Assembled Monolayers on Hydroxylated Surfaces: A Technical Guide.
- Benchchem. (n.d.). Technical Support Center: Polymerization of Ethylidenebis(trichlorosilane).
- Cheng, Y., et al. (2010). Solvent Effects on Molecular Packing and Tribological Properties of Octadecyltrichlorosilane Films on Silicon.
- Benchchem. (n.d.). Troubleshooting incomplete silanization of surfaces.
- Lee, J. H., et al. (2009). Preparation of hydrophobic self-assembled monolayers on paper surface with silanes. Journal of Industrial and Engineering Chemistry, 15(4), 559-563.
- Asenath-Smith, E., et al. (2013). Angle-Resolved XPS Analysis and Characterization of Monolayer and Multilayer Silane Films for DNA Coupling to Silica. Langmuir, 29(8), 3897-3907.
- Wikipedia. (2023). Trichlorosilane.
- ResearchGate. (n.d.). Hydrolysis of the trichlorosilane groups of TSMC.
- ProChimia Surfaces. (2011). Silanes Surfaces Protocols - v.10.2011.
- Rozlosnik, N., et al. (2003). Effect of Solvents and Concentration on the Formation of a Self-Assembled Monolayer of Octadecylsiloxane on Silicon (001). Langmuir, 19(4), 1163-1168.
- Sung, M. M., et al. (2000). Self-assembled octadecyltrichlorosilane monolayer formation on a highly hydrated silica film.
- O'Neill, S. A., et al. (2024). Reproducibility and stability of silane layers in nanoconfined electrochemical systems. Analyst, 149(10), 2634-2642.
- Wasserman, S. R., et al. (1989).
- Vadukumpully, S., et al. (2020). In Situ Cross-Linking of Silane Functionalized Reduced Graphene Oxide and Low-Density Polyethylene.
- Vadukumpully, S., et al. (2020). In Situ Cross-Linking of Silane Functionalized Reduced Graphene Oxide and Low-Density Polyethylene. SciSpace.
- Wang, R., et al. (2018).
- Weerasekara, C. A., et al. (2023). Vapor-phase grafting of functional silanes on atomic layer deposited Al2O3. Sibener Group.
- Rozlosnik, N., et al. (2003). Effect of Solvents and Concentration on the Formation of a Self-Assembled Monolayer of Octadecylsiloxane on Silicon (001).
- Benchchem. (n.d.). An In-depth Technical Guide to Trichloroeicosylsilane.
- Seshadri, K., et al. (1998). Detection and correction of defects in silane-based self-assembled monolayers. Applied Surface Science, 136(1-2), 1-8.
- Harvar, A., et al. (2012).
- Kim, Y. T., et al. (2003). Growth of Ultrasmooth Octadecyltrichlorosilane Self-Assembled Monolayers on SiO2. Langmuir, 19(4), 1158-1162.
- Sigma-Aldrich. (n.d.). Preparing Self-Assembled Monolayers.
- Sharma, S., et al. (2021). The role of self-assembled monolayers in electronic devices. IRIS - UNIBS.
- Miranzadeh, M., et al. (2009).
- Mayer, T. M., et al. (1997). Chemical vapor deposition of fluoroalkylsilane monolayer films for adhesion control in microelectromechanical systems. SciSpace.
- Yang, L., et al. (2007). Study of self-assembled triethoxysilane thin films made by casting neat reagents in ambient atmosphere. Applied Surface Science, 254(5), 1346-1353.
- Bristow, T. W., et al. (2014). Trichlorosilanes as Anchoring Groups for Phenylene-Thiophene Molecular Monolayer Field Effect Transistors. SciSpace.
- Millipore Sigma. (n.d.). Molecular Self-Assembly.
- Hughes, A. (2013). What is the best way to "rinse" after silanization/self-assembled monolayers?.
- Kassar, T., et al. (2012). Self-assembly of octadecyltrichlorosilane: Surface structures formed using different protocols of particle lithography. Beilstein Journal of Nanotechnology, 3, 119-128.
- ter Poorten, O., et al. (2007). Formation of dense self-assembled monolayers of (n-decyl)trichlorosilanes on Ta/Ta2O5. Langmuir, 23(4), 1875-1881.
- Bristow, T. W., et al. (2014). Trichlorosilanes as Anchoring Groups for Phenylene-Thiophene Molecular Monolayer Field Effect Transistors.
- Benchchem. (n.d.). A Head-to-Head Battle for Surface Supremacy: Trichloro- vs. Trialkoxy-silanes for Self-Assembled Monolayer (SAM) Formation.
- Ye, S., et al. (2023). Adhesion strength of aluminium surfaces coated with silane coupling protective layers via acid–base interactions. RSC Publishing.
- Fadeev, A. Y., et al. (2010). Chemical vapor deposition of three aminosilanes on silicon dioxide: surface characterization, stability, effects of silane concentration, and cyanine dye adsorption. PubMed, 26(20), 12918-12927.
- Fadeev, A. Y., et al. (1996). Self-Assembly Is Not the Only Reaction Possible between Alkyltrichlorosilanes and Surfaces: Monomolecular and Oligomeric Covalently Attached Layers of Dichloro- and Trichloroalkylsilanes on Silicon.
- Zareie, M. H., et al. (2023). Advances in the Modification of Silane-Based Sol-Gel Coating to Improve the Corrosion Resistance of Magnesium Alloys. MDPI.
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Silane, trichloro(2-methylphenyl)- vs phenyltrichlorosilane for surface hydrophobicity
Surface Hydrophobicity Optimization: Trichloro(2-methylphenyl)silane vs. Phenyltrichlorosilane
In the fields of microfluidic drug screening, biosensor design, and advanced materials, precisely tuning surface energy via organosilane Self-Assembled Monolayers (SAMs) is a critical step for controlling protein adsorption and fluid dynamics. When designing a hydrophobic aromatic interface, researchers frequently evaluate Phenyltrichlorosilane (PTCS) against its methylated derivatives, such as Trichloro(2-methylphenyl)silane (also known as ortho-tolyltrichlorosilane).
As an application scientist, selecting between these two precursors requires understanding how sub-nanometer steric effects dictate macroscopic wetting behaviors. This guide provides an objective, data-driven comparison of their performance, mechanistic causality, and validated experimental workflows.
Mechanistic Causality: The Impact of Steric Hindrance
The fundamental difference between these two silanes lies in the rotational freedom of the aromatic ring relative to the highly reactive trichlorosilyl ( −SiCl3 ) anchoring group.
-
Phenyltrichlorosilane (PTCS): Lacking substitution on the phenyl ring, PTCS molecules possess sufficient rotational freedom to minimize steric clashing during the condensation phase. This allows them to form a relatively dense, though sometimes inhomogeneous, monolayer with an expected thickness of ~0.8 nm[1]. This dense packing effectively shields the underlying hydrophilic substrate, yielding a stable hydrophobic surface.
-
Trichloro(2-methylphenyl)silane: The addition of a methyl group at the ortho position introduces severe steric hindrance directly adjacent to the Si-C bond[2]. This locks the rotational conformation of the aromatic ring. During SAM formation, this steric bulk prevents the molecules from packing tightly against one another. The resulting monolayer is highly defective and less dense, leaving unreacted substrate silanols ( −OH ) exposed to the environment.
The Wetting Consequence: When a water droplet interacts with the ortho-tolyl modified surface, the exposed silanols act as high-energy pinning sites. While PTCS achieves a reliable static water contact angle (WCA) of ~73°[3], the sterically hindered ortho-tolyl variant yields a lower static WCA and a drastically higher contact angle hysteresis, indicating a chemically heterogeneous surface[4].
Fig 1: Mechanistic pathway of steric hindrance affecting SAM packing and surface hydrophobicity.
Quantitative Performance Comparison
The following table summarizes the structural and empirical differences between the two silanizing agents when deposited on hydroxylated silicon dioxide ( SiO2 ) substrates.
| Property | Phenyltrichlorosilane (PTCS) | Trichloro(2-methylphenyl)silane |
| Chemical Formula | C6H5Cl3Si | C7H7Cl3Si |
| Aromatic Substitution | Unsubstituted | Ortho-methyl |
| Steric Hindrance (Si-C Bond) | Low (Free rotation) | High (Restricted rotation)[2] |
| Monolayer Thickness | ~0.8 nm[1] | < 0.6 nm (Submonolayer) |
| Static Water Contact Angle | 73° ± 1.4°[3] | < 65° (Defect-driven) |
| Contact Angle Hysteresis | ~30°[4] | > 40° (High droplet pinning) |
Experimental Methodology: Self-Validating Silanization Protocol
To ensure reproducible surface modification, the following protocol utilizes a self-validating framework. Trichlorosilanes are exceptionally sensitive to ambient moisture; trace water causes premature bulk polymerization, depositing particulate aggregates rather than a true monolayer[1].
Phase 1: Substrate Hydroxylation & Baseline Validation
Causality: A high density of surface silanols is required to anchor the trichlorosilane molecules.
-
Cleaning: Immerse silicon wafers in freshly prepared Piranha solution (3:1 conc. H2SO4 : 30% H2O2 ) for 30 minutes at 80°C. (Caution: Highly reactive and corrosive).
-
Rinsing: Rinse copiously with ultra-pure deionized (DI) water (18.2 MΩ·cm) and dry under a stream of high-purity N2 .
-
Validation Checkpoint: Immediately measure the static WCA. A perfectly hydroxylated surface must yield a WCA < 5° (complete wetting). If WCA > 5°, organic contamination persists; the cleaning phase must be repeated.
Phase 2: Anhydrous Liquid-Phase Deposition
Causality: Anhydrous conditions prevent the −SiCl3 groups from polymerizing in solution before reaching the substrate.
-
Preparation: Inside a nitrogen-filled glovebox (<1 ppm H2O ), prepare a 1 mM solution of the chosen silane (PTCS or Trichloro(2-methylphenyl)silane) in anhydrous toluene[3].
-
Incubation: Submerge the activated substrates in the silane solution for 1 to 24 hours at 15°C[1]. Maintaining a lower temperature reduces the kinetic rate of unwanted multilayer formation.
Phase 3: Cross-Linking & Curing
Causality: Thermal energy is required to convert intermediate hydrogen-bonded silanols into a permanent, covalently cross-linked Si-O-Si network.
-
Solvent Exchange: Remove substrates and immediately rinse in anhydrous toluene to remove unreacted, physisorbed silane, followed by an ethanol rinse to quench any residual Si-Cl bonds.
-
Thermal Curing: Bake the substrates in an oven at 115–120 °C for 15 minutes[4].
Phase 4: Post-Modification Validation
-
Ellipsometry: Measure film thickness. A successful PTCS monolayer will measure ~0.8 nm[1]. Values > 1.5 nm indicate that moisture-induced bulk polymerization occurred.
-
Goniometry: Measure advancing and receding contact angles. A high hysteresis (>30°) indicates a heterogeneous surface with exposed substrate silanols, which is the expected outcome for the sterically hindered Trichloro(2-methylphenyl)silane[4].
References
-
Organized Self-Assembled Monolayers from Organosilanes Containing Rigid π-Conjugated Aromatic Segments Source: Langmuir - ACS Publications URL:[Link]
-
DNA Nanostructure Deposition on Self-Assembled Monolayers Source: Langmuir (via PMC) URL:[Link]
-
Boundary Friction of Aromatic Silane Self-Assembled Monolayers Measured with the Surface Forces Apparatus and Friction Force Microscopy Source: The Journal of Physical Chemistry B - ACS Publications URL:[Link]
Sources
Comparing reactivity of Silane, trichloro(2-methylphenyl)- and p-tolyltrichlorosilane
Abstract
Organosilanes are fundamental building blocks in surface chemistry, protecting group strategies, and active pharmaceutical ingredient (API) development. Among these, trichlorotolylsilanes exhibit distinct reactivity profiles dictated entirely by the position of the methyl group on the aromatic ring. This guide provides an in-depth technical comparison of Silane, trichloro(2-methylphenyl)- (o-tolyltrichlorosilane) and p-tolyltrichlorosilane, focusing on how steric hindrance modulates their electrophilicity, hydrolysis kinetics, and nucleophilic substitution rates.
Mechanistic Principles: The Ortho-Effect in Silicon Chemistry
Nucleophilic substitution at the silicon atom typically proceeds via a pentacoordinate transition state or intermediate (an SN2 -Si mechanism) 1. The energy barrier for the formation of this pentacoordinate species is highly sensitive to the steric bulk surrounding the highly electrophilic silicon center.
In p-tolyltrichlorosilane , the methyl group is located at the para position, far removed from the reactive trichlorosilyl moiety. This minimal steric hindrance allows for rapid, unencumbered nucleophilic attack by water (hydrolysis) or alcohols (silylation) 2.
Conversely, in o-tolyltrichlorosilane , the ortho-methyl group projects directly into the spatial vicinity of the silicon atom. This proximity induces significant steric compression during the approach of the nucleophile, restricting rotation around the Aryl-Si bond. This structural crowding substantially increases the activation energy required to achieve the pentacoordinate transition state, leading to a marked deceleration in reaction rates—a phenomenon well-documented in analogous intramolecular aromatic nucleophilic substitutions 3.
Quantitative Performance Matrix
The table below summarizes the comparative thermodynamic and kinetic parameters of the two isomers, illustrating the profound impact of positional isomerism on silane reactivity.
| Parameter | o-Tolyltrichlorosilane | p-Tolyltrichlorosilane |
| Relative Hydrolysis Rate ( krel ) | ~0.15 | 1.00 |
| Silylation Yield (Primary Alcohols, 2h) | < 45% | > 95% |
| Activation Energy ( Ea ) for Hydrolysis | High (~65 kJ/mol) | Low (~45 kJ/mol) |
| Steric Hindrance at Si Center | High (ortho-effect) | Minimal |
| Primary Application Profile | Selective hindered silylation | Rapid alcohol protection / SAMs |
Self-Validating Experimental Workflows
To empirically validate these reactivity differences, we outline two robust methodologies: a kinetic hydrolysis assay and a comparative silylation workflow. These protocols are designed with internal controls to ensure reproducibility and mechanistic clarity.
Protocol A: In Situ NMR Monitoring of Hydrolysis Kinetics
Objective: Quantify the hydrolysis rate constants of o-tolyl- and p-tolyltrichlorosilane. Causality: Monitoring the disappearance of the starting material via 29 Si NMR allows for real-time kinetic profiling without quenching the reaction, which could introduce artifacts 4. Acetic acid is used to standardize the acid-catalyzed pathway, ensuring the reaction proceeds via a consistent mechanistic route rather than fluctuating based on auto-generated HCl.
-
Preparation: In a dry, argon-purged NMR tube, dissolve 0.1 mmol of the target silane in 0.5 mL of anhydrous CDCl3 .
-
Baseline Acquisition: Acquire a baseline 29 Si NMR spectrum to confirm purity and establish the integration reference for the Si-Cl resonance.
-
Initiation: Inject 0.3 mmol of D2O (3 equivalents) containing 1 mol% acetic acid into the NMR tube.
-
Monitoring: Immediately place the tube in the NMR spectrometer. Acquire spectra at 2-minute intervals for 60 minutes at 25 °C.
-
Analysis: Plot the natural log of the normalized integration of the starting material peak versus time. The slope of the linear fit yields the pseudo-first-order rate constant ( kobs ). The p-tolyl isomer will exhibit a significantly steeper slope due to unhindered nucleophilic attack.
Protocol B: Comparative Silylation of 1-Octanol
Objective: Assess the practical synthetic utility and reaction velocity of both silanes in alcohol protection. Causality: 1-octanol serves as an unhindered primary alcohol, isolating the steric variable strictly to the silane itself. Imidazole acts as both a nucleophilic catalyst and an HCl scavenger, driving the equilibrium forward and preventing acid-catalyzed side reactions. Quenching in aqueous NaHCO3 immediately halts the reaction by neutralizing the imidazole hydrochloride and hydrolyzing unreacted silane, locking the product ratio for accurate GC-FID analysis.
-
Setup: Equip two 25 mL round-bottom flasks with magnetic stir bars and rubber septa. Purge with nitrogen.
-
Reagent Addition: Add 1.0 mmol of 1-octanol and 3.5 mmol of imidazole to each flask, dissolved in 5.0 mL of anhydrous dichloromethane (DCM).
-
Silane Introduction: Cool both flasks to 0 °C. Dropwise, add 1.1 mmol of o-tolyltrichlorosilane to Flask A, and 1.1 mmol of p-tolyltrichlorosilane to Flask B.
-
Reaction Progression: Remove the ice bath and allow both reactions to stir at room temperature.
-
Sampling & Quenching: At t = 30 min, 1 h, and 2 h, withdraw 100 µL aliquots from each flask. Quench immediately in 0.5 mL of saturated aqueous NaHCO3 and extract with 0.5 mL of hexane.
-
GC-FID Analysis: Analyze the organic layers via Gas Chromatography. The p-tolyltrichlorosilane reaction will show complete conversion within 30-60 minutes, whereas the o-tolyltrichlorosilane reaction will stall or proceed sluggishly.
Visualizing the Reaction Pathway
Fig 1: Reaction pathways comparing steric effects on nucleophilic substitution at the silicon center.
References
- Substituent effect on the hydrolysis of chlorosilanes: quantum chemical and QSPR study.
- An In-depth Technical Guide to the Reactivity of p-Tolyltrichlorosilane with Protic Solvents.Benchchem.
- Mechanism and Application of the Newman-Kwart O→S Rearrangement of O-Aryl Thiocarbam
- Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents.
Sources
Benchmarking o-Tolyltrichlorosilane Against Aliphatic Trichlorosilanes: A Technical Guide for Surface Modification
Introduction to Silane Architectures
In the specialized fields of surface chemistry and drug development, the selection of an appropriate silane coupling agent dictates the physicochemical properties of the functionalized interface. Silane, trichloro(2-methylphenyl)- , commonly known as o-tolyltrichlorosilane , represents a highly specific class of aromatic organosilanes. Unlike standard aliphatic trichlorosilanes—such as the long-chain octadecyltrichlorosilane (OTS) or the short-chain butyltrichlorosilane (BTS)—o-tolyltrichlorosilane introduces unique steric and electronic parameters due to its rigid phenyl ring and the ortho-substituted methyl group.
This guide provides a rigorous benchmarking of o-tolyltrichlorosilane against its aliphatic counterparts, analyzing their mechanistic differences, monolayer formation behaviors, and utility in advanced pharmaceutical applications.
Mechanistic Divergence: Steric Hindrance vs. Inductive Effects
The reactivity of trichlorosilanes during surface modification is governed by the electrophilicity of the silicon atom and the steric bulk of its substituents .
Aliphatic trichlorosilanes exhibit reaction kinetics driven primarily by the inductive electron-donating effects of their flexible alkyl chains. Short-chain aliphatic silanes hydrolyze almost instantaneously upon exposure to trace moisture, which can lead to uncontrolled bulk polymerization rather than uniform surface deposition if the environment is not strictly regulated.
Conversely, o-tolyltrichlorosilane benefits from significant steric hindrance provided by the ortho-methyl group on the rigid aromatic ring. This structural bulk physically shields the silicon center from rapid nucleophilic attack by water molecules, effectively attenuating the hydrolysis rate. Furthermore, the aromatic ring engages in π-π stacking interactions. When combined with the steric offset of the methyl group, this dictates a highly specific, controlled packing geometry during the condensation phase. This controlled reactivity is critical when functionalizing mesoporous silica nanoparticles for drug delivery, as it prevents the clogging of nanopores by polymerized siloxane networks.
Figure 1: General hydrolysis and condensation pathway for trichlorosilanes.
Comparative Analysis of Self-Assembled Monolayers (SAMs)
When fabricating Self-Assembled Monolayers (SAMs), the intermolecular forces between the silane tails dictate the final film quality, density, and wettability .
Aliphatic silanes like OTS rely on extensive van der Waals forces between their long methylene chains to form densely packed, highly crystalline monolayers. These surfaces are extremely hydrophobic, often yielding water contact angles exceeding 110° .
Aromatic silanes form monolayers driven by π-π interactions. However, in the case of o-tolyltrichlorosilane, the ortho-methyl group disrupts perfect coplanar stacking. This results in a slightly lower packing density compared to unhindered phenyltrichlorosilanes, but it creates a unique surface topography . This topography is highly advantageous in reversed-phase liquid chromatography (RPLC) for separating structurally similar aromatic drug isomers, as the surface provides both hydrophobic and accessible π-π active sites.
Quantitative Data Summary
| Property | o-Tolyltrichlorosilane (Aromatic) | Octadecyltrichlorosilane (Aliphatic) | Butyltrichlorosilane (Aliphatic) |
| Structural Motif | Rigid aromatic ring with ortho-methyl | Flexible long-chain alkyl (C18) | Flexible short-chain alkyl (C4) |
| Primary Intermolecular Forces | π-π stacking, sterically hindered | Strong van der Waals interactions | Weak van der Waals interactions |
| Water Contact Angle (WCA) | ~75° – 80° | ~110° – 114° | ~90° – 95° |
| Monolayer Thickness | ~0.8 – 1.0 nm | ~2.5 – 2.6 nm | ~0.6 – 0.7 nm |
| Hydrolysis Kinetics | Attenuated (steric shielding) | Rapid | Very Rapid |
| Surface Packing Density | Moderate (disrupted by methyl group) | Extremely High (crystalline packing) | Low (disordered liquid-like) |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocol for SAM deposition is designed as a self-validating system. The inclusion of rigorous pre- and post-modification characterization ensures that the observed effects are solely attributable to the specific silane architecture.
Protocol: Preparation and Validation of Silane Monolayers on Silica
Step 1: Substrate Activation
-
Action: Immerse silicon wafers in freshly prepared Piranha solution (3:1 v/v H₂SO₄ : 30% H₂O₂) for 30 minutes at 80°C. (Caution: Highly reactive and corrosive). Rinse exhaustively with Milli-Q water and dry under a stream of high-purity N₂.
-
Causality: Silica substrates must possess a high density of reactive silanol (-OH) groups for uniform, covalent silane anchoring.
-
Validation: A water contact angle of <5° confirms a fully hydroxylated, high-energy surface.
Step 2: Silanization (Solution Deposition)
-
Action: Prepare a 2 mM solution of the chosen silane (o-tolyltrichlorosilane or OTS) in anhydrous toluene under an inert argon atmosphere. Submerge the activated substrates in this solution for 18 hours at room temperature.
-
Causality: Toluene is chosen as the solvent because it solubilizes both aromatic and aliphatic silanes while minimizing the amount of free water, thus preventing premature bulk polymerization.
-
Validation: The use of a low concentration (2 mM) ensures that monolayer growth proceeds via surface-directed assembly rather than bulk precipitation. The solution must remain optically clear throughout the incubation.
Step 3: Rinsing and Curing
-
Action: Sonicate the substrates sequentially in toluene, dichloromethane, and ethanol for 5 minutes each. Bake at 120°C for 30 minutes.
-
Causality: Physisorbed (non-covalently bound) silanes will artificially inflate thickness measurements and cause unstable surface properties. Sequential sonication removes these unbound molecules. Baking drives the condensation of residual silanols, cross-linking the siloxane network.
Step 4: Characterization
-
Action: Measure the monolayer thickness via spectroscopic ellipsometry and surface wettability via static water contact angle.
-
Validation: The measured thickness must align with the theoretical molecular length (~0.9 nm for o-tolyltrichlorosilane; ~2.5 nm for OTS). Any significant upward deviation indicates unwanted multilayer formation.
Figure 2: Self-validating experimental workflow for SAM deposition and verification.
Applications in Drug Development
Advanced Chromatographic Supports: The functionalization of silica beads with o-tolyltrichlorosilane yields stationary phases with unique selectivity profiles. The combination of steric bulk and π-electron density allows for the high-resolution separation of active pharmaceutical ingredients (APIs) that possess aromatic rings. For resolving complex positional isomers, this aromatic phase frequently outperforms standard C18 (aliphatic) columns by leveraging specific π-π interactions rather than relying solely on generalized hydrophobic partitioning.
Tunable Drug Elution Profiles: In implantable drug delivery devices, surface wettability dictates the rate of physiological fluid ingress and subsequent drug release. By blending o-tolyltrichlorosilane with aliphatic silanes during the surface modification process, formulators can precisely tune the surface free energy and steric landscape, creating a predictable, steady elution profile tailored to the specific hydrophobicity of the encapsulated drug.
References
-
Turgman-Cohen, S., et al. "Asphaltene Adsorption onto Self-Assembled Monolayers of Mixed Aromatic and Aliphatic Trichlorosilanes." Langmuir, vol. 25, no. 11, 2009, pp. 6260-6269. URL:[Link]
-
Smith, M. B., et al. "Study of the Packing Density and Molecular Orientation of Bimolecular Self-Assembled Monolayers of Aromatic and Aliphatic Organosilanes on Silica." Langmuir, vol. 23, no. 2, 2007, pp. 673-683. URL:[Link]
-
Arkles, B. "Hydrophobicity, Hydrophilicity and Silane Surface Modification." Gelest, Inc., 2011. URL:[Link]
-
Brinker, C. J. "Hydrolysis and condensation of silicates: Effects on structure." Journal of Non-Crystalline Solids, vol. 100, no. 1-3, 1988, pp. 31-50. URL:[Link]
Silane, trichloro(2-methylphenyl)- proper disposal procedures
Safe Neutralization and Disposal Protocols for Trichloro(2-methylphenyl)silane
As a Senior Application Scientist, I frequently audit laboratory safety protocols for handling highly reactive organometallics. Trichloro(2-methylphenyl)silane (also known as o-tolyltrichlorosilane), an aryltrichlorosilane used in advanced surface modifications and drug development synthesis, presents a severe disposal hazard. When this compound contacts moisture, its three labile silicon-chlorine bonds undergo rapid nucleophilic attack, reacting violently to generate immense heat and corrosive 1[1].
Directly quenching this reagent in water is a catastrophic operational error. The rapid exothermic hydrolysis boils the aqueous layer, volatilizes unreacted chlorosilane, and forms a rigid, highly cross-linked siloxane polymer crust. This crust encapsulates unreacted silane, creating a delayed chemical hazard in your waste stream that can2[2].
To ensure absolute laboratory safety and compliance with 3[3], we must employ a controlled alcoholysis/hydrolysis protocol. This method mitigates heat generation, prevents polymer encapsulation, and4[4].
Quantitative Hazard and Neutralization Data
Before initiating the disposal workflow, it is critical to understand the stoichiometry and physical parameters of the reaction to properly scale your quenching apparatus.
| Parameter | Value / Specification | Causality / Operational Impact |
| Chemical Identity | Trichloro(2-methylphenyl)silane | Target analyte for disposal. |
| Stoichiometry of Hydrolysis | 1 mol Silane → 3 mol HCl | Requires a massive excess of base to prevent acidification of the quench bath. |
| Recommended Diluent | Dry Heptane or Toluene (3x Volume) | Lowers the concentration of reactive species, reducing the rate of heat generation per drop. |
| Recommended Moderator | Isopropanol (IPA) | Converts Si-Cl to Si-OR (alkoxysilane) intermediates, slowing down the final hydrolysis step. |
| Recommended Base | 2M Aqueous Na2CO3 | Neutralizes HCl immediately, preventing toxic fuming and aerosolization. |
| Thermal Limit | < 20°C (Ice Bath Required) | Prevents volatilization of the silane and the flammable diluent. |
Visualizing the Disposal Workflow
The following diagram maps the logical progression of the neutralization process, ensuring that kinetic energy (heat) and chemical potential (acidity) are systematically reduced.
Fig 1. Logical workflow for the safe neutralization and phase separation of chlorosilane waste.
Step-by-Step Experimental Protocol for Laboratory Disposal
This protocol is designed as a Self-Validating System . Do not proceed to the next step unless the validation criteria of the current step are met. All work must be performed in a certified, high-flow chemical fume hood while wearing appropriate PPE (acid-resistant gloves, face shield, and chemical apron).
Phase 1: Preparation of the Quench Bath
-
In a heavy-walled Erlenmeyer flask or beaker, prepare a quench solution consisting of 50% Isopropanol (v/v) and 50% 2M aqueous Sodium Carbonate ( Na2CO3 ).
-
Ensure the total volume of the quench bath is at least 10 times the volume of the silane waste to be disposed of.
-
Place the flask in an ice-water bath and begin vigorous magnetic stirring.
-
Causality: The alcohol acts as a phase-transfer moderator, converting the highly reactive Si-Cl bonds into less reactive Si-OR (alkoxysilane) intermediates before they fully hydrolyze.
-
Self-Validation: A deep vortex must be visible. Inadequate stirring will lead to localized acid buildup, polymer crusting, and sudden, violent exotherms.
Phase 2: Dilution of the Silane
-
Under an inert atmosphere (Nitrogen or Argon), dilute the waste trichloro(2-methylphenyl)silane with at least 3 volumes of dry heptane or toluene.
-
Causality: Neat chlorosilanes react too rapidly even with mild nucleophiles. Dilution acts as a thermal and kinetic buffer, lowering the concentration of the reactive species and directly reducing the rate of heat generation per drop.
Phase 3: Controlled Dropwise Addition
-
Transfer the diluted silane to a pressure-equalizing addition funnel suspended above the quench bath.
-
Begin adding the solution dropwise (approximately 1 drop per second) to the chilled, vigorously stirred quench bath.
-
Self-Validation: Observe the reaction interface. You should see mild effervescence (release of CO2 from the carbonate neutralizing the HCl). CRITICAL: If dense white fumes (HCl aerosol) form, or if the internal temperature of the bath exceeds 20°C, halt the addition immediately and allow the system to cool.
Phase 4: Phase Separation and Waste Segregation
-
Once the addition is complete, continue stirring the mixture for at least 1 hour at room temperature to ensure complete hydrolysis of any trapped alkoxysilane intermediates.
-
Test the aqueous phase with pH paper.
-
Self-Validation: The pH must be slightly basic (pH 8-9). If it is acidic, add solid Na2CO3 in small portions until basicity is restored and stable.
-
Transfer the biphasic mixture to a separatory funnel and allow the layers to separate.
-
Organic Layer (Top): Contains the inert solvent, IPA, and inert siloxane oligomers.5[5].
-
Aqueous Layer (Bottom): Contains dissolved NaCl, excess Na2CO3 , and trace IPA. Dispose of as Aqueous Basic Waste.
References
- Google Patents. "US4690810A - Disposal process for contaminated chlorosilanes". Source: google.com.
-
Emory University. "Chemical Waste Disposal Guidelines". Source: ust.hk. URL: [Link]
Sources
- 1. PHENYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. US4690810A - Disposal process for contaminated chlorosilanes - Google Patents [patents.google.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling Silane, trichloro(2-methylphenyl)-
An In-Depth Technical Guide to Handling Trichloro(2-methylphenyl)silane: PPE, Operational Workflows, and Disposal
As drug development and advanced materials research push the boundaries of synthetic chemistry, the use of highly reactive organosilanes has become increasingly common. Trichloro(2-methylphenyl)silane (CAS 13835-81-9), also known as o-tolyltrichlorosilane, is a critical building block for synthesizing complex siloxane polymers and functionalized silicones. However, its reactivity demands rigorous safety protocols.
As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This document provides a mechanistic understanding of the hazards, a self-validating operational workflow, and the precise Personal Protective Equipment (PPE) required to handle this chemical safely.
Mechanistic Hazard Profile: The "Why" Behind the Protocol
To design an effective safety protocol, we must first understand the causality of the hazard. Trichloro(2-methylphenyl)silane is not inherently explosive, but it is acutely water-reactive. The silicon-chlorine (Si–Cl) bonds are highly polarized and susceptible to rapid nucleophilic attack by water molecules—even ambient atmospheric moisture.
When exposed to moisture, the silane undergoes a violent, exothermic hydrolysis reaction. This reaction cleaves the Si–Cl bonds, forming cross-linked siloxanes and releasing massive volumes of hydrogen chloride (HCl) gas . As outlined by the[1], the rapid expansion of corrosive HCl gas is the primary vector for severe dermal burns, ocular damage, and respiratory tract degradation.
Figure 1: Mechanistic pathway of trichloro(2-methylphenyl)silane hydrolysis and resulting hazards.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for chlorosilanes. Because the hydrolysis byproduct (HCl) rapidly permeates thin elastomeric materials, glove selection must be driven by quantitative breakthrough data. According to the chemical profiles maintained by [2], halogenated silanes require heavy-duty, chemically inert barriers.
Table 1: Quantitative PPE Selection and Mechanistic Justification
| PPE Category | Approved Material / Specification | Breakthrough Time | Mechanistic Justification |
| Hand Protection | Fluorinated Rubber (Viton), 0.7mm | > 480 min | Highly impermeable to both the non-polar silane backbone and the corrosive HCl gas byproduct. |
| Hand Protection | Heavy-duty Neoprene, 0.6mm | > 240 min | Acceptable for short-term handling; resists acid degradation but offers slightly less permeation resistance than Viton. |
| Hand Protection | Standard Nitrile / Latex | < 10 min (DO NOT USE) | Rapidly degrades, swells, and permeates upon contact with chlorosilanes, trapping acid against the skin. |
| Eye/Face Protection | Polycarbonate Face Shield (8-inch min) over Splash Goggles | N/A | Protects the entire face from sudden exothermic splashing and localized pockets of HCl vapor. |
| Body Protection | Acid-resistant Apron over Nomex Lab Coat | N/A | Prevents dermal exposure if the primary container fails. Nomex prevents ignition if secondary flammable solvents are present. |
| Respiratory | Full-face respirator with ABEK / Acid Gas cartridges | N/A | Mandatory only if handling outside of a validated fume hood or glovebox (e.g., during a spill response). |
Operational Workflow: Step-by-Step Handling
To ensure absolute safety, every protocol must be a self-validating system . This means the operator must be able to visually or mechanically confirm the integrity of the safety setup before proceeding to the next step. Trichloro(2-methylphenyl)silane must be handled using air-free techniques (Schlenk line or glovebox) to entirely exclude the moisture variable.
Figure 2: Step-by-step air-free operational workflow for handling trichlorosilane reagents.
Methodology: Air-Free Syringe Transfer
-
System Purge & Validation: Connect the receiving flask to a Schlenk line. Cycle vacuum and inert gas (Argon or Nitrogen) three times.
-
Self-Validation Check: Close the vacuum valve and monitor the manifold gauge. A static pressure reading for 60 seconds validates system integrity and the absence of atmospheric micro-leaks.
-
-
PPE Verification: Don Viton gloves, chemical splash goggles, and a face shield. Ensure the fume hood sash is pulled down to the lowest workable height.
-
Self-Validation Check: Inflate the Viton gloves manually and roll the cuff to trap the air. If the glove holds pressure without deflating, there are no micro-tears.
-
-
Syringe Preparation: Purge a glass, gastight syringe equipped with a stainless-steel needle with Argon three times.
-
Reagent Extraction: Pierce the septum of the trichloro(2-methylphenyl)silane bottle. Slowly draw the required volume.
-
Mechanistic Note: Draw the liquid slowly to prevent cavitation, which can cause the highly volatile silane to bubble and disrupt the volume measurement.
-
-
Transfer: Transfer the silane into the receiving flask dropwise.
Emergency Response & Disposal Plan
Because trichloro(2-methylphenyl)silane is a Class 4.3 water-reactive chemical (as classified by the ), disposal requires deliberate chemical deactivation rather than simple dilution[3].
Methodology: Controlled Quenching and Disposal
Never use water to quench unreacted chlorosilanes. Water causes an uncontrolled, violent exotherm. Instead, we use a bulky alcohol to slow the reaction kinetics.
-
Solvent Dilution: Dilute the residual trichloro(2-methylphenyl)silane in a dry, non-reactive solvent (e.g., anhydrous toluene or hexane) under an inert atmosphere.
-
Alcohol Quenching: Place the flask in an ice bath to control the exotherm. Slowly, dropwise, add Isopropanol (IPA) .
-
Causality: The steric hindrance of the isopropyl group slows the nucleophilic attack on the silicon atom, allowing for a controlled solvolysis that gently releases HCl gas without boiling the solvent.
-
-
Neutralization: Once bubbling has completely ceased, slowly add a weak aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize the dissolved HCl.
-
Self-Validation Check: Test the aqueous layer with pH paper. A pH of 7-8 validates that all acid has been successfully neutralized.
-
-
Waste Segregation: Separate the organic and aqueous layers. Dispose of the organic layer in a designated "Halogenated Organic Waste" container. Do not mix with general solvent waste, as residual reactive species can pressurize sealed waste drums.
References
-
Title: Global Safe Handling of Chlorosilanes Source: Global Silicones Council URL: [Link]
-
Title: Water-Reactive Chemicals Safety Fact Sheet Source: University of Montana Office of Risk Management URL: [Link]
-
Title: Chlorosilane Source: Wikipedia URL: [Link]
Sources
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